molecular formula C20H34O2 B15571354 Larixol

Larixol

Número de catálogo: B15571354
Peso molecular: 306.5 g/mol
Clave InChI: CLGDBTZPPRVUII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Labda-8(20),14-diene-6alpha,13-diol, (13S)- has been reported in Larix sibirica and Larix gmelinii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H34O2

Peso molecular

306.5 g/mol

Nombre IUPAC

4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3

Clave InChI

CLGDBTZPPRVUII-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Larixol: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larixol, a labdane-type diterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on two primary proposed pathways: the inhibition of the βγ subunit of the G-protein coupled receptor (GPCR) for formyl peptide receptor 1 (FPR1) in neutrophils, and the blockade of the transient receptor potential canonical 6 (TRPC6) cation channel. This document will present the key experimental findings, detail the methodologies employed in these studies, and offer a critical analysis of the existing data, including conflicting reports.

Inhibition of Neutrophil Activation via Gi-Protein βγ Subunit Targeting

One of the initial proposed mechanisms for this compound's action centers on its ability to modulate neutrophil activity. Over-activated neutrophils are key contributors to inflammation and tissue damage in various pathologies. Their activation is often mediated by GPCRs, such as the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor (FPR1), which couples to inhibitory G-proteins (Gi).

A 2022 study by Liao et al. suggested that this compound exerts its anti-inflammatory effects by directly interfering with the signaling cascade downstream of the fMLP receptor. Specifically, the study proposed that this compound targets the βγ subunit of the Gi-protein, preventing its interaction with downstream effectors.[1]

Quantitative Data

The inhibitory effects of this compound on fMLP-induced neutrophil functions were quantified by Liao et al. (2022) and are summarized in the table below.

Inhibitory Activity of this compound on fMLP-stimulated Neutrophils
Function IC50 (µM)
Superoxide (B77818) Anion Production1.98 ± 0.14
Cathepsin G Release2.76 ± 0.15
Signaling Pathway

This compound is proposed to interrupt the fMLP-induced signaling pathway at the level of the Gi-protein βγ subunit. Upon fMLP binding to its receptor, the Gi-protein dissociates into its α and βγ subunits. The βγ subunit can then activate downstream signaling molecules, including Src kinase and Phospholipase Cβ (PLCβ). This compound is thought to bind to the βγ subunit, thereby inhibiting its interaction with Src and PLCβ. This disruption leads to the attenuation of downstream signaling events, including the phosphorylation of Src, ERK1/2, p38, and AKT, as well as reduced intracellular calcium mobilization and PKC phosphorylation. Ultimately, this cascade of inhibition prevents the translocation of p47phox to the plasma membrane, a critical step in the assembly of the NADPH oxidase complex responsible for superoxide anion production.[1]

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 Binds Gi_protein Gi-Protein (αβγ) FPR1->Gi_protein Activates G_beta_gamma Gi βγ Subunit Gi_protein->G_beta_gamma G_alpha Gi α Subunit Gi_protein->G_alpha Src Src Kinase G_beta_gamma->Src PLC_beta PLCβ G_beta_gamma->PLC_beta This compound This compound This compound->G_beta_gamma Inhibits interaction Downstream Downstream Signaling (ERK, p38, AKT) Src->Downstream Ca_PKC Ca²⁺ Mobilization PKC Phosphorylation PLC_beta->Ca_PKC p47phox p47phox Translocation Downstream->p47phox Ca_PKC->p47phox NADPH_oxidase NADPH Oxidase Activation p47phox->NADPH_oxidase Superoxide Superoxide Production NADPH_oxidase->Superoxide

Caption: Proposed mechanism of this compound's inhibition of fMLP-induced neutrophil activation.
Experimental Protocols

1.3.1. Immunoprecipitation Assay (as described by Liao et al., 2022)

  • Objective: To investigate if this compound interferes with the interaction between the Gi-protein βγ subunit and its downstream effectors (Src kinase and PLCβ).

  • Methodology:

    • Human neutrophils were pre-treated with this compound.

    • Cells were stimulated with fMLP (0.1 μM).

    • Cell lysates were prepared.

    • Immunoprecipitation was performed using an antibody specific for the Gi-protein βγ subunit.

    • The immunoprecipitated protein complexes were analyzed by Western blotting using antibodies against Src kinase and PLCβ to detect co-immunoprecipitation.

1.3.2. Duolink Proximity Ligation Assay (as described by Liao et al., 2022)

  • Objective: To visualize and quantify the interaction between the Gi-protein βγ subunit and Src kinase or PLCβ in situ.

  • Methodology:

    • Neutrophils were treated with this compound and stimulated with fMLP.

    • Cells were fixed and permeabilized.

    • Primary antibodies against the Gi-protein βγ subunit and either Src kinase or PLCβ, raised in different species, were added.

    • Duolink PLA probes (secondary antibodies with attached DNA strands) were added.

    • When the probes are in close proximity (<40 nm), the DNA strands ligate and are then amplified via rolling circle amplification.

    • The amplified DNA is detected with fluorescently labeled oligonucleotides, and the resulting spots, each representing a single protein-protein interaction, are visualized and quantified using fluorescence microscopy.

Inhibition of the TRPC6 Cation Channel

A second, and more consistently reported, mechanism of action for this compound and its derivatives is the inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel permeable to Ca²⁺, and its dysregulation has been implicated in various diseases, including those affecting the pulmonary and renal systems.

Quantitative Data

The inhibitory potency of this compound and its acetylated form, larixyl acetate (B1210297), on TRPC6 channels has been determined in several studies.

This compound and Larixyl Acetate TRPC6 Inhibition
Compound IC50 (µM)
This compound~2.0
Larixyl Acetate0.1 - 0.6

Data from Urban et al., 2015.

This compound and larixyl acetate demonstrated selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7, with approximately 12- and 5-fold selectivity, respectively.[2]

Signaling Pathway and Mechanism of Inhibition

TRPC6 channels can be activated by diacylglycerol (DAG) in a protein kinase C (PKC)-independent manner. Upon activation, TRPC6 allows the influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ concentration triggers a variety of downstream cellular responses. This compound and its derivatives act as blockers of Ca²⁺ entry and ionic currents through these channels. The exact binding site and mode of inhibition are still under investigation, but it is proposed that these compounds directly interact with the channel protein to prevent its opening or to block the pore.

TRPC6_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_downstream Cellular Response DAG Diacylglycerol (DAG) TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx This compound This compound / Larixyl Acetate This compound->TRPC6 Inhibits Downstream_effects Downstream Cellular Effects Ca_influx->Downstream_effects

Caption: Mechanism of this compound and its derivatives as inhibitors of the TRPC6 channel.
Experimental Protocols

2.3.1. Calcium Influx Assay (based on Urban et al., 2015)

  • Objective: To measure the effect of this compound and its derivatives on TRPC6-mediated Ca²⁺ entry.

  • Methodology:

    • HEK293 cells stably expressing human TRPC6 were loaded with the Ca²⁺-sensitive fluorescent dye Fluo-4 AM.

    • Cells were pre-incubated with varying concentrations of this compound or larixyl acetate.

    • TRPC6 channels were activated using a diacylglycerol analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

    • Changes in intracellular Ca²⁺ concentration were monitored by measuring the fluorescence intensity of Fluo-4 using a fluorescence plate reader.

    • The concentration-response curves were used to calculate the IC50 values.

2.3.2. Electrophysiology (Patch-Clamp) Recordings (based on Urban et al., 2015)

  • Objective: To directly measure the ionic currents through TRPC6 channels and the effect of this compound.

  • Methodology:

    • Whole-cell patch-clamp recordings were performed on HEK293 cells expressing TRPC6.

    • The cells were voltage-clamped, and TRPC6 currents were elicited by the application of a TRPC6 agonist.

    • This compound or its derivatives were applied to the bath solution, and the resulting changes in the TRPC6-mediated currents were recorded and analyzed.

Conflicting Evidence and Re-evaluation of the Gi-Protein Hypothesis

A 2023 study by Björkman et al. critically re-examined the findings of Liao et al. (2022) regarding this compound's effect on the Gi-protein pathway in neutrophils. This more recent study, using this compound from two different commercial sources, reported a lack of inhibitory effect on neutrophil responses mediated through FPR1 and the closely related FPR2, another Gαi-coupled GPCR.[3] Furthermore, the study found that this compound did not act as a selective inhibitor of neutrophil responses mediated through Gαq-coupled GPCRs.[3]

The authors of the 2023 paper suggest that the inhibitory effects previously observed might not be attributable to this compound itself but potentially to other components in the root extract of Euphorbia formosana from which this compound was originally isolated. This highlights the importance of compound purity and rigorous, independent verification in mechanistic studies.

Conflicting_Evidence cluster_Liao2022 Liao et al. (2022) cluster_Bjorkman2023 Björkman et al. (2023) Liao_finding This compound inhibits fMLP-induced neutrophil activation via Gi βγ subunit targeting. Bjorkman_finding This compound shows no inhibitory effect on FPR1/FPR2-mediated neutrophil responses. Liao_finding->Bjorkman_finding Contradicts

Caption: Conflicting findings on this compound's effect on the Gi-protein pathway.

Summary and Future Directions

The mechanism of action of this compound is a subject of ongoing research with two main proposed pathways. The inhibition of the TRPC6 cation channel is a well-supported mechanism, with quantitative data and consistent findings across multiple studies. This action likely contributes to its effects in models of pulmonary and renal diseases.

In contrast, the proposed mechanism involving the inhibition of the Gi-protein βγ subunit in neutrophils is currently contested. While the initial study by Liao et al. (2022) provided a detailed signaling pathway and supporting data, a subsequent study by Björkman et al. (2023) failed to reproduce these findings, suggesting that the observed anti-inflammatory effects might not be directly mediated by pure this compound.

For researchers and drug development professionals, this highlights several key considerations:

  • Target Validation: The TRPC6 channel appears to be a more robust and validated target for this compound and its derivatives.

  • Compound Purity and Source: The conflicting findings underscore the critical importance of using highly purified compounds and verifying their identity and purity.

  • Further Investigation: Additional independent studies are required to definitively resolve the controversy surrounding this compound's effects on neutrophil G-protein signaling. Future research should focus on using highly characterized this compound and exploring its effects on a wider range of GPCRs and signaling pathways.

References

Larixol: A Labdane-Type Diterpenoid with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a bicyclic diterpenoid of the labdane (B1241275) class, is a natural product predominantly found in the oleoresin of larch trees (Larix species). Historically recognized in traditional medicine, recent scientific investigations have begun to unravel its molecular mechanisms and therapeutic promise. This technical guide provides a comprehensive overview of this compound, with a focus on its classification, biological activities, and the experimental methodologies used to elucidate its functions. Quantitative data from key studies are summarized, and detailed protocols for its isolation and biological evaluation are provided. Furthermore, this guide visualizes the known signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a labdane-type diterpenoid characterized by a bicyclic carbon skeleton.[1][2][3] Its chemical structure, featuring a decalin core with a side chain, is the basis for its diverse biological activities. While present in various conifer species, it is most abundantly isolated from the oleoresin of the European larch (Larix decidua).[4][5][6] The unique structural attributes of this compound have made it a subject of interest for synthetic chemists and pharmacologists alike.[1][2][3]

Physicochemical Properties and Isolation

Physicochemical Characterization

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These methods are crucial for confirming the identity and purity of isolated this compound.

Experimental Protocol: Isolation and Purification of this compound from Larix decidua Oleoresin

The following protocol outlines a general method for the isolation and purification of this compound:

Materials:

  • Commercially available Larch oleoresin

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

  • Rotary evaporator

  • Crystallization solvents (e.g., acetone, methanol)

  • Analytical instruments (NMR spectrometer, X-ray diffractometer)

Procedure:

  • Extraction: The crude oleoresin is dissolved in a suitable organic solvent to separate the resinous material from insoluble impurities.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel.[7]

    • Stationary Phase: Silica gel (mesh size appropriate for the column dimensions).

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297) is typically used. The polarity is gradually increased to elute compounds with increasing polarity. Fractions are collected sequentially.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification and Crystallization: Fractions rich in this compound are combined and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then purified by recrystallization from a suitable solvent system, such as acetone-methanol, to yield pure crystalline this compound.[7]

  • Structural Elucidation: The purity and structure of the isolated this compound are confirmed by 1D and 2D NMR spectroscopy and single-crystal X-ray diffraction.[2]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its effects on neutrophil function and ion channel modulation being the most extensively studied.

Inhibition of Neutrophil Activation

This compound has been shown to inhibit key functions of human neutrophils induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).

Biological ActivityIC50 Value (µM)Reference
Superoxide (B77818) Anion Production1.98 ± 0.14[7]
Cathepsin G Release2.76 ± 0.15[7]

fMLP-Induced Superoxide Anion Production Assay:

  • Human neutrophils are isolated from peripheral blood.

  • Neutrophils are pre-incubated with varying concentrations of this compound.

  • The cells are then stimulated with fMLP in the presence of cytochrome c.

  • The reduction of cytochrome c by superoxide anions is measured spectrophotometrically at 550 nm.

Chemotaxis Assay:

  • A Boyden chamber assay is used, with a porous membrane separating two compartments.

  • Isolated human neutrophils are placed in the upper chamber.

  • A solution containing fMLP and varying concentrations of this compound is placed in the lower chamber.

  • After incubation, the number of neutrophils that have migrated to the lower chamber is quantified.

This compound is proposed to exert its inhibitory effects by targeting the βγ subunit of the Gi-protein associated with the fMLP receptor. This interference disrupts downstream signaling cascades.

Larixol_Neutrophil_Signaling fMLP fMLP FPR FPR (GPCR) fMLP->FPR Binds G_protein Gi-protein (αβγ) FPR->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i Gαi G_protein->G_alpha_i This compound This compound This compound->G_beta_gamma Inhibits Interaction Src_Kinase Src Kinase G_beta_gamma->Src_Kinase Activates PLC_beta PLCβ G_beta_gamma->PLC_beta Activates Chemotaxis Chemotaxis & Granular Release G_beta_gamma->Chemotaxis ERK1_2 ERK1/2 Src_Kinase->ERK1_2 p38 p38 MAPK Src_Kinase->p38 AKT AKT Src_Kinase->AKT Ca_mobilization Intracellular Ca²⁺ Mobilization PLC_beta->Ca_mobilization PKC PKC Ca_mobilization->PKC p47phox p47phox Translocation PKC->p47phox Superoxide Superoxide Production p47phox->Superoxide

Caption: this compound's proposed mechanism in neutrophils.

It is important to note that there are conflicting reports regarding the precise mechanism, with some studies suggesting that this compound may not be a selective inhibitor of Gαi-containing G proteins.[8][9] Further research is needed to fully elucidate its molecular targets.

Inhibition of TRPC6 Channels

This compound and its derivative, larixyl acetate, have been identified as potent inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[4][5][10]

CompoundIC50 Value (µM)Selectivity vs. TRPC3Reference
Larixyl Acetate0.2612-fold[4]
Larixyl Methylcarbamate0.15 ± 0.06High[4]

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured on glass coverslips.

Electrophysiological Recording:

  • A glass micropipette with a resistance of 3-5 MΩ is filled with an intracellular solution and brought into contact with a single cell to form a gigaohm seal.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -60 mV.

  • TRPC6 channels are activated by perfusing the cell with a solution containing a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

  • Ionic currents are recorded during the application of voltage ramps.

  • This compound or its derivatives are added to the bath solution at varying concentrations, and the inhibition of the TRPC6 current is measured.

The inhibition of TRPC6 by this compound derivatives has therapeutic implications for conditions where TRPC6 is overactive, such as certain kidney diseases.

Larixol_TRPC6_Signaling DAG Diacylglycerol (DAG) / Receptor Activation TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Larixol_derivatives This compound Derivatives (e.g., Larixyl Acetate) Larixol_derivatives->TRPC6 Inhibits Downstream Downstream Signaling Ca_influx->Downstream Pathophysiology Pathophysiological Responses Downstream->Pathophysiology

Caption: Inhibition of TRPC6 signaling by this compound derivatives.

Other Reported Biological Activities

Beyond its effects on neutrophils and TRPC6 channels, this compound and extracts containing it have been reported to possess a variety of other biological activities, including:

  • Antimicrobial[11]

  • Antifungal[11]

  • Antioxidant[11]

  • Cytotoxic[11]

  • Anti-inflammatory[11]

  • Neuroprotective[11]

Further research is warranted to explore the mechanisms underlying these activities and to assess their therapeutic potential.

Conclusion and Future Directions

This compound, as a readily available natural labdane-type diterpenoid, represents a promising scaffold for drug discovery. Its demonstrated inhibitory effects on neutrophil activation and TRPC6 channels highlight its potential for the development of novel anti-inflammatory and nephroprotective agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound and its derivatives. Future research should focus on in-depth structure-activity relationship studies to optimize its potency and selectivity, as well as preclinical and clinical studies to validate its therapeutic efficacy and safety. The conflicting reports on its precise molecular targets also underscore the need for further mechanistic investigations.

References

Investigating the fMLP Inhibitory Activity of Larixol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant that plays a critical role in the innate immune response by activating neutrophils. The over-activation of neutrophils, however, is implicated in the pathogenesis of various inflammatory diseases. Consequently, identifying inhibitors of the fMLP signaling pathway is a key area of research for developing novel anti-inflammatory therapeutics. Larixol, a labdane-type diterpene, has recently emerged as a compound of interest in this context. However, the scientific literature presents conflicting evidence regarding its efficacy as an fMLP inhibitor. This technical guide provides an in-depth overview of the current state of research, presenting the data, experimental protocols, and proposed signaling pathways from key studies to offer a comprehensive resource for researchers in the field.

The fMLP Signaling Pathway in Neutrophils

fMLP binds to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR) on the surface of neutrophils.[1] This binding event triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[2] These subunits then activate a cascade of downstream signaling molecules, including Phospholipase C (PLC), Src kinases, Phosphoinositide 3-kinase (PI3K), and Mitogen-Activated Protein Kinases (MAPKs).[3][4] This signaling cascade culminates in various cellular responses essential for the inflammatory process, such as chemotaxis, degranulation (release of enzymes like elastase and cathepsin G), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[1][5]

This compound's fMLP Inhibitory Activity: Conflicting Evidence

Recent studies have produced contradictory findings on the ability of this compound to inhibit fMLP-induced neutrophil activation. This section will present the evidence from two key papers that represent the opposing viewpoints.

Evidence for Inhibition

A study by Tseng et al. (2022) reported that this compound, a diterpene extracted from the root of Euphorbia formosana, effectively inhibits several fMLP-induced neutrophil functions. The study proposed that this compound's mechanism of action involves the disruption of the interaction between the G-protein βγ subunit and its downstream effectors, such as Src kinase and PLCβ.[2][3]

Quantitative Data: Inhibitory Effects of this compound (Tseng et al., 2022)

Inhibited FunctionAgonist (Concentration)This compound IC50 (µM)
Superoxide (B77818) Anion ProductionfMLP (0.1 µM)1.98 ± 0.14
Cathepsin G ReleasefMLP (0.1 µM)2.76 ± 0.15

Data extracted from Tseng et al., 2022.[2][3]

The study also reported that this compound attenuated fMLP-induced phosphorylation of Src kinases, ERK1/2, p38, and AKT, as well as inhibiting intracellular calcium mobilization and the translocation of p47phox to the plasma membrane.[2][3]

Evidence Against Inhibition

In contrast, a subsequent study by Sundqvist et al. (2023) failed to reproduce these findings.[6] Using this compound obtained from two different commercial sources, the researchers found no inhibitory effect on neutrophil responses mediated by the fMLP receptor, FPR1, or the related FPR2.[6] Their investigation concluded that the previously reported inhibitory effects might not be attributable to this compound itself.[6]

Key Findings (Sundqvist et al., 2023):

  • This compound did not inhibit fMLP-induced superoxide anion production.

  • This compound did not inhibit the fMLP-induced rise in intracellular calcium.

  • The lack of inhibition was consistent across this compound sourced from two different commercial suppliers.

  • This compound also showed no inhibitory activity on responses mediated by other Gαi or Gαq coupled receptors in neutrophils.[6]

Experimental Protocols

Understanding the methodologies used in these studies is crucial for interpreting the conflicting results.

Neutrophil Isolation

Human neutrophils are typically isolated from the peripheral blood of healthy donors. A common method involves dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation to separate neutrophils from other blood components. The remaining red blood cells are removed by hypotonic lysis.

Superoxide Anion Production Assay

This assay measures the production of superoxide anions, a key component of the neutrophil respiratory burst.

  • Isolated neutrophils are pre-incubated with this compound or a vehicle control.

  • Cytochrome c and cytochalasin B (to enhance the response) are added.

  • The reaction is initiated by the addition of fMLP.

  • The reduction of cytochrome c by superoxide anions is measured spectrophotometrically at 550 nm.[7]

Degranulation Assay (Cathepsin G/Elastase Release)

This assay quantifies the release of granular enzymes upon neutrophil activation.

  • Isolated neutrophils are pre-incubated with this compound or a vehicle control.

  • Cytochalasin B is added to prime the cells.

  • fMLP is added to induce degranulation.

  • The cell suspension is centrifuged, and the supernatant is collected.

  • The enzyme activity in the supernatant is measured using a specific substrate that releases a chromophore upon cleavage by cathepsin G or elastase.

Chemotaxis Assay

Neutrophil migration towards a chemoattractant is assessed using a Boyden chamber assay.

  • A multi-well chamber with a microporous membrane separates an upper and a lower compartment.

  • Isolated neutrophils are placed in the upper chamber.

  • A solution containing fMLP and the test compound (this compound or vehicle) is placed in the lower chamber.

  • The chamber is incubated to allow neutrophils to migrate through the membrane towards the fMLP.

  • The number of migrated cells is quantified by microscopy or flow cytometry.

Intracellular Calcium Mobilization Assay
  • Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Cells are pre-incubated with this compound or a vehicle control.

  • fMLP is added to stimulate the cells.

  • The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.

Visualizations: Signaling Pathways and Workflows

fMLP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 Binds Gi_protein Gi Protein (αβγ) FPR1->Gi_protein Activates G_beta_gamma Gβγ Gi_protein->G_beta_gamma G_alpha_i Gαi Gi_protein->G_alpha_i PLC PLCβ Calcium Ca²⁺ Mobilization PLC->Calcium Src Src Kinase PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK Pathway (ERK, p38) Src->MAPK G_beta_gamma->PLC Activates G_beta_gamma->Src Activates This compound This compound (Proposed Inhibition) This compound->G_beta_gamma Inhibits Interaction Neutrophil_Activation Neutrophil Activation (ROS, Degranulation, Chemotaxis) PI3K_Akt->Neutrophil_Activation MAPK->Neutrophil_Activation Calcium->Neutrophil_Activation

Caption: Proposed fMLP signaling pathway and this compound's inhibitory target.

Experimental_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_assay Measurement cluster_analysis Analysis Isolation 1. Isolate Human Neutrophils from Peripheral Blood Preincubation 2. Pre-incubate Neutrophils with this compound or Vehicle Isolation->Preincubation Priming 3. Prime with Cytochalasin B (for ROS/Degranulation) Preincubation->Priming Stimulation 4. Stimulate with fMLP Priming->Stimulation ROS_Assay 5a. Measure Superoxide Production (Cytochrome c Reduction) Stimulation->ROS_Assay Degranulation_Assay 5b. Measure Enzyme Release (e.g., Elastase) Stimulation->Degranulation_Assay Chemotaxis_Assay 5c. Quantify Cell Migration (Boyden Chamber) Stimulation->Chemotaxis_Assay Data_Analysis 6. Analyze Data and Determine IC50 Values ROS_Assay->Data_Analysis Degranulation_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis

Caption: Generalized workflow for fMLP-induced neutrophil activation assays.

Discussion and Future Directions

The conflicting findings regarding this compound's fMLP inhibitory activity present a significant challenge and an opportunity for further research. Several factors could contribute to this discrepancy:

  • Source and Purity of this compound: The original positive findings were from this compound extracted from Euphorbia formosana, while the negative findings were from commercially sourced synthetic and natural this compound.[2][3][6] It is possible that the bioactivity observed by Tseng et al. was due to a co-extracted impurity or a specific isomer present in their preparation.

  • Experimental Conditions: Although the core methodologies are standard, subtle differences in buffer composition, incubation times, or cell donor variability could potentially influence the outcome of these sensitive biological assays.

  • Off-Target Effects: The discrepancy highlights the importance of rigorously characterizing the purity and identity of natural product extracts and synthetic compounds used in biological screening.

To resolve this controversy, future research should focus on:

  • Independent Synthesis and Verification: The synthesis of this compound by multiple independent laboratories and its testing in standardized neutrophil activation assays is crucial.

  • Head-to-Head Comparison: A direct comparison of this compound from the original source (Euphorbia formosana extract) with synthetic this compound in the same set of experiments would be highly informative.

  • Structural Analysis: Detailed structural analysis of the active extract from Euphorbia formosana could identify the specific compound responsible for the inhibitory activity, which may or may not be this compound.

Conclusion

The potential of this compound as an inhibitor of fMLP-induced neutrophil activation remains an open question. While initial studies were promising, suggesting a novel mechanism of action by targeting the Gβγ subunit, subsequent research has cast doubt on these findings.[3][6] For drug development professionals and scientists, this case underscores the critical importance of compound verification and reproducibility in preclinical research. Until the conflicting data is resolved, this compound's role as a selective inhibitor of G-protein dependent signals in neutrophils should be approached with caution. The ongoing investigation into this molecule and its source provides a valuable case study in the challenges and rigors of natural product drug discovery.

References

Larixol's Role in Calcium Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a naturally occurring diterpene, and its derivatives have emerged as significant modulators of intracellular calcium (Ca²⁺) signaling. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, focusing on its well-documented role as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels and its more contentious effects on G-protein-mediated calcium mobilization in neutrophils. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through explanatory diagrams to support further research and drug development efforts in therapeutic areas where calcium signaling is a critical component.

Introduction to this compound and Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. This control is achieved through a complex interplay of channels, pumps, and binding proteins that regulate Ca²⁺ influx from the extracellular space and its release from intracellular stores such as the endoplasmic reticulum (ER).

This compound is a labdane-type diterpene isolated from the resin of larch trees. It and its semi-synthetic derivatives, most notably larixyl acetate (B1210297), have garnered scientific interest due to their ability to modulate specific components of the calcium signaling toolkit. This guide will explore the molecular targets of this compound and its analogs, providing a comprehensive overview of their impact on cellular calcium homeostasis.

This compound's Interaction with TRPC Channels

A primary and well-established role of this compound and its derivatives is the inhibition of specific isoforms of the Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels. TRPC channels are crucial players in store-operated calcium entry (SOCE) and receptor-operated calcium entry (ROCE), making them important regulators of intracellular calcium levels.

Inhibition of TRPC6 and Related Isoforms

This compound and particularly its acetylated form, larixyl acetate, have been identified as potent inhibitors of the TRPC6 channel. Studies have shown that these compounds can block Ca²⁺ entry and ionic currents through TRPC6 channels activated by diacylglycerol (DAG) analogs like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

Table 1: Inhibitory Potency of this compound and its Derivatives on TRPC Channels

CompoundTarget ChannelIC₅₀ ValueCell TypeMeasurement
This compoundTRPC62.04 µMHEK hTRPC6-YFPOAG-stimulated Ca²⁺ entry
Larixyl AcetateTRPC60.58 µMHEK hTRPC6-YFPOAG-stimulated Ca²⁺ entry
Larixyl AcetateTRPC36.38 µMHEK hTRPC3-YFPOAG-stimulated Ca²⁺ entry
Larixyl AcetateTRPC60.1-0.6 µMRecombinantIonic currents
Larixyl AcetateTRPC3--~12-fold less sensitive than TRPC6
Larixyl AcetateTRPC7--~5-fold less sensitive than TRPC7

Data compiled from multiple sources.

Downstream Effects of TRPC6 Inhibition: A Case Study in Microglia

The functional consequences of TRPC6 inhibition by larixyl acetate have been investigated in the context of neuropathic pain. In microglia, the primary immune cells of the central nervous system, larixyl acetate has been shown to suppress the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in neuroinflammation.

TRPC6_p38_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPC6 TRPC6 Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates p38_MAPK p38 MAPK Ca_influx->p38_MAPK Activates Inflammation Neuroinflammation p38_MAPK->Inflammation Promotes Larixyl_Acetate Larixyl Acetate Larixyl_Acetate->TRPC6 Inhibits

Larixyl acetate inhibits neuroinflammation via TRPC6 and p38 MAPK.

The Controversial Role of this compound in Neutrophil Calcium Signaling

The effect of this compound on G-protein coupled receptor (GPCR) mediated calcium signaling in neutrophils has been a subject of conflicting reports. This section will present the initial findings and the subsequent contradictory evidence, including the withdrawal of the latter.

Initial Findings: Inhibition of fMLP-Induced Calcium Mobilization

A 2022 study reported that this compound inhibits N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide (B77818) production, chemotaxis, and intracellular calcium mobilization in human neutrophils.[1] The proposed mechanism was the interruption of the interaction between the βγ subunits of the Gi-protein coupled to the fMLP receptor (FPR1) and downstream effectors like Phospholipase Cβ (PLCβ) and Src kinase.[1]

Table 2: Reported Inhibitory Effects of this compound on fMLP-Induced Neutrophil Functions

FunctionIC₅₀ Value
Superoxide Anion Production1.98 ± 0.14 µM
Cathepsin G Release2.76 ± 0.15 µM

Data from Liao HR, et al. Biochem Pharmacol. 2022.[1]

fMLP_Signaling_Larixol_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLP_R fMLP Receptor (FPR1) G_protein Gi Protein (αβγ) fMLP_R->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC_beta PLCβ G_beta_gamma->PLC_beta Activates Src_kinase Src Kinase G_beta_gamma->Src_kinase Activates IP3 IP₃ PLC_beta->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on IP₃R Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling (e.g., p38, ERK, AKT) Ca_release->Downstream Activates Src_kinase->Downstream fMLP fMLP fMLP->fMLP_R This compound This compound This compound->G_beta_gamma Inhibits interaction with PLCβ & Src

Proposed mechanism of this compound's inhibition of fMLP signaling.
Contradictory Findings and Subsequent Withdrawal

A subsequent study published in 2023 reported that this compound, obtained from two different commercial sources, did not inhibit fMLP-induced responses in human neutrophils.[2][3] This study suggested that this compound had no effect on signaling mediated by either FPR1 or the related FPR2.[2][3] However, it is crucial to note that this 2023 paper has since been withdrawn.[4] The withdrawal notice states that the article was withdrawn at the request of the author(s) and/or editor.[4] This development leaves the scientific community with the initial 2022 findings as the last standing peer-reviewed evidence on this specific topic, although the controversy itself is an important point of record.

Effects on Other Calcium Signaling Pathways

Currently, there is a lack of published research investigating the direct effects of this compound or its derivatives on other key components of the calcium signaling cascade, such as:

  • Inositol 1,4,5-trisphosphate receptors (IP₃Rs)

  • Ryanodine receptors (RyRs)

  • Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps

Future research should aim to explore these potential interactions to build a more complete profile of this compound's activity.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the studies cited in this guide. For full, detailed protocols, readers are encouraged to consult the original publications.

Measurement of Intracellular Calcium Mobilization

A common method to assess changes in intracellular Ca²⁺ concentration involves the use of fluorescent calcium indicators.

Calcium_Imaging_Workflow start Start: Cell Culture load_dye Load cells with Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4) start->load_dye wash Wash to remove extracellular dye load_dye->wash baseline Measure baseline fluorescence wash->baseline stimulate Add agonist (e.g., OAG, fMLP) +/- this compound baseline->stimulate record Record fluorescence changes over time stimulate->record analyze Analyze data to determine [Ca²⁺]i changes record->analyze end End analyze->end

General workflow for intracellular calcium measurement.
  • Protocol Outline: Fura-2 AM-based Calcium Assay

    • Cell Preparation: Plate cells (e.g., HEK293 cells expressing the channel of interest, or primary neutrophils) on a suitable imaging plate.

    • Dye Loading: Incubate cells with Fura-2 acetoxymethyl (AM) ester in a physiological buffer. The AM ester allows the dye to cross the cell membrane.

    • De-esterification: Intracellular esterases cleave the AM group, trapping the Fura-2 dye inside the cell.

    • Washing: Gently wash the cells to remove any extracellular dye.

    • Measurement: Using a fluorescence microscope or plate reader, excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm. The ratio of the emission intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Stimulation: Add the agonist with or without pre-incubation with this compound and record the change in the fluorescence ratio over time.

Immunoprecipitation for Protein-Protein Interactions

To investigate the interaction between the Gβγ subunit and its effectors, co-immunoprecipitation is a standard technique.

  • Protocol Outline: Co-Immunoprecipitation

    • Cell Lysis: Lyse fMLP-stimulated neutrophils (with or without this compound treatment) in a non-denaturing lysis buffer to preserve protein complexes.

    • Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-Gβ).

    • Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads.

    • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-PLCβ or anti-Src).

Western Blotting for Phosphorylated Proteins

To assess the activation state of signaling proteins like p38 MAPK, Western blotting for the phosphorylated form is used.

  • Protocol Outline: Western Blotting for Phospho-p38

    • Sample Preparation: Lyse microglia treated with larixyl acetate and a stimulus in a lysis buffer containing phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., total p38 or a housekeeping protein like β-actin).

Conclusion and Future Directions

This compound and its derivatives, particularly larixyl acetate, are valuable pharmacological tools for studying calcium signaling, with a well-defined inhibitory action on TRPC6 channels. This activity has demonstrated therapeutic potential in preclinical models of neuropathic pain by modulating neuroinflammation through the p38 MAPK pathway.

The role of this compound in modulating G-protein signaling in neutrophils remains an area of uncertainty due to conflicting findings and the subsequent withdrawal of the contradictory report. Further independent investigation is warranted to clarify this aspect of this compound's pharmacology.

Future research should also focus on expanding the pharmacological profile of this compound to include other key players in calcium homeostasis, such as IP₃Rs, RyRs, and SERCA pumps. A broader understanding of its molecular targets will be essential for the development of this compound-based therapeutics for a range of calcium-related pathologies.

References

Methodological & Application

Larixol as a Selective Inhibitor for TRPC6-Mediated Calcium Influx: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing Larixol and its more potent derivative, larixyl acetate (B1210297), as selective inhibitors of TRPC6 (Transient Receptor Potential Canonical 6) channel-mediated calcium influx. This compound, a labdane-type diterpene, and its acetate ester have been identified as valuable pharmacological tools for studying the physiological and pathological roles of TRPC6 channels. These channels are non-selective cation channels that are permeable to Ca2+ and implicated in various cellular processes and diseases. This guide offers a comprehensive overview of the mechanism of action, experimental protocols for calcium influx assays, and the relevant signaling pathways.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular functions, including gene transcription, muscle contraction, and cell proliferation. The precise regulation of intracellular Ca2+ concentration is critical for cellular homeostasis. Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play a crucial role in calcium signaling. TRPC6 is a member of this family that is activated by diacylglycerol (DAG) downstream of G-protein coupled receptors and receptor tyrosine kinases. Dysregulation of TRPC6 activity has been linked to various pathological conditions, making it an important target for drug discovery.

This compound and larixyl acetate have emerged as selective inhibitors of the TRPC6 channel. Notably, larixyl acetate demonstrates higher potency in blocking Ca2+ entry through TRPC6 channels.[1] Their selectivity for TRPC6 over other closely related TRP channels, such as TRPC3, makes them valuable research tools for dissecting the specific contributions of TRPC6 to cellular signaling cascades.

Mechanism of Action: this compound and TRPC6 Inhibition

This compound and larixyl acetate act as direct blockers of the TRPC6 channel pore, thereby inhibiting the influx of Ca2+ and other cations into the cell. This inhibition is selective, with significantly higher potency against TRPC6 compared to its close homolog TRPC3.[1][2] The activation of TRPC6 is often triggered by agonists that stimulate phospholipase C (PLC), leading to the production of diacylglycerol (DAG). This compound can be used to specifically block the calcium influx component of this signaling pathway.

The inhibition of TRPC6 by this compound and its derivatives prevents the activation of downstream Ca2+-dependent signaling pathways. These pathways include the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway, and the mitogen-activated protein kinase (MAPK)/cAMP response element-binding protein (CREB) pathway.[3][4] By blocking TRPC6-mediated calcium entry, this compound allows for the investigation of the specific roles of this channel in cellular responses such as hypertrophy, proliferation, and apoptosis.[3][5]

Data Presentation: Inhibitory Potency of this compound and Larixyl Acetate

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and larixyl acetate against TRPC6 and TRPC3 channels, providing a clear comparison of their potency and selectivity. The data is derived from studies using a fluorescence-based calcium influx assay with 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) as the channel activator in HEK293 cells expressing the respective channels.[2]

CompoundTarget ChannelIC50 (µM)
This compoundTRPC62.04
TRPC3>30
Larixyl AcetateTRPC60.58
TRPC36.38

Experimental Protocols

This section provides a detailed protocol for a fluorescence-based calcium influx assay to assess the inhibitory activity of this compound on TRPC6 channels. This protocol is adapted from established methods using HEK293 cells stably expressing human TRPC6.[2]

Protocol: Fluorescence-Based Calcium Influx Assay Using Fluo-4 AM

Objective: To measure the inhibitory effect of this compound on agonist-induced calcium influx in cells expressing TRPC6 channels.

Materials:

  • HEK293 cells stably expressing human TRPC6 (HEK-hTRPC6)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) (TRPC6 agonist)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490 nm/~520 nm

Procedure:

  • Cell Culture:

    • Culture HEK-hTRPC6 cells in DMEM supplemented with 10% FBS and selection antibiotic in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Inhibitor and Control Treatment:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the respective wells. For the IC50 determination, a range of concentrations bracketing the expected IC50 should be used.

    • Include wells with vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

    • For controls, prepare wells with HBSS only (baseline), wells for the positive control (to be treated with ionomycin later), and wells for the negative control (with EGTA to chelate extracellular calcium).

    • Incubate the plate with the inhibitor for 10-20 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Place the microplate in a fluorescence plate reader.

    • Set the reader to record fluorescence intensity (excitation ~490 nm, emission ~520 nm) over time.

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

    • Add the TRPC6 agonist OAG to all wells (except the negative control and baseline wells) to a final concentration of 50-100 µM.

    • Continue to record the fluorescence intensity for 5-10 minutes to capture the peak and subsequent plateau of the calcium response.

    • At the end of the experiment, add ionomycin to the positive control wells to determine the maximum calcium response.

  • Data Analysis:

    • Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0) to obtain the F/F0 ratio.

    • Determine the peak fluorescence response for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only response.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of TRPC6-Mediated Calcium Influx and its Inhibition by this compound

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Agonist PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ion Ca2+ TRPC6->Ca_ion Influx This compound This compound This compound->TRPC6 Inhibits Calcineurin Calcineurin Ca_ion->Calcineurin Activates CaMK CaMK Ca_ion->CaMK Activates ERK ERK Pathway Ca_ion->ERK Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., Hypertrophy, Proliferation) NFAT->Gene_Transcription Translocates to Nucleus MAPK MAPK/CREB Pathway CaMK->MAPK MAPK->Gene_Transcription ERK->Gene_Transcription

Caption: TRPC6 signaling and this compound inhibition.

Experimental Workflow for Calcium Influx Assay

Calcium_Influx_Workflow start Start cell_culture 1. Culture HEK-hTRPC6 Cells in 96-well plate start->cell_culture dye_loading 2. Load Cells with Fluo-4 AM cell_culture->dye_loading wash1 3. Wash to Remove Excess Dye dye_loading->wash1 inhibitor_treatment 4. Add this compound (or vehicle control) wash1->inhibitor_treatment incubation 5. Incubate for 10-20 min inhibitor_treatment->incubation plate_reader 6. Place Plate in Fluorescence Reader incubation->plate_reader baseline 7. Record Baseline Fluorescence plate_reader->baseline agonist_addition 8. Add OAG to Stimulate TRPC6 baseline->agonist_addition record_response 9. Record Fluorescence Change over Time agonist_addition->record_response analysis 10. Data Analysis (F/F0, % Inhibition, IC50) record_response->analysis end End analysis->end

Caption: Workflow for a calcium influx assay.

Logical Relationship: this compound's Inhibitory Action

Larixol_Logic cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect cluster_intervention Intervention Agonist Agonist Stimulation (e.g., OAG) TRPC6_Activation TRPC6 Channel Activation Agonist->TRPC6_Activation Ca_Influx Increased Intracellular [Ca2+] TRPC6_Activation->Ca_Influx Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response This compound This compound Application This compound->TRPC6_Activation Blocks

References

Larixol Derivatives as a Potential Therapeutic Avenue for Focal Segmental Glomerulosclerosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of steroid-resistant nephrotic syndrome, often progressing to end-stage renal disease. A key pathological mechanism implicated in certain forms of FSGS involves gain-of-function mutations in the Transient Receptor Potential Cation Channel subfamily C, member 6 (TRPC6). These mutations lead to excessive calcium influx in podocytes, causing cellular injury, foot process effacement, and proteinuria. Larixol (B1207091), a natural diterpene, and its semi-synthetic derivatives have emerged as potent inhibitors of TRPC6 channels, presenting a promising targeted therapeutic strategy. This document provides an overview of the preclinical data on this compound derivatives, focusing on their mechanism of action and proposed experimental protocols for their evaluation in FSGS models. While direct in vivo efficacy studies on this compound derivatives in FSGS animal models are not yet available in published literature, data from other TRPC6 inhibitors in clinical development can serve as a valuable reference for designing future preclinical investigations.

Introduction

FSGS is characterized by scarring in segments of the glomeruli and is a leading cause of kidney failure.[1] Podocyte injury is a central event in the pathogenesis of FSGS.[1] Gain-of-function mutations in the TRPC6 gene have been identified as a cause of autosomal dominant FSGS, highlighting the channel's role in podocyte pathology.[1] this compound and its derivatives have been investigated as inhibitors of TRPC6, offering a potential therapeutic approach to mitigate podocyte damage in FSGS.[1]

Mechanism of Action: TRPC6 Inhibition

This compound derivatives, particularly larixyl carbamate (B1207046) (LC), have been shown to be potent and selective inhibitors of TRPC6 channels.[1] In podocytes, TRPC6 is a non-selective cation channel, and its overactivity due to genetic mutations leads to an abnormal increase in intracellular calcium concentration. This calcium overload is believed to trigger a cascade of detrimental events, including cytoskeletal rearrangement, podocyte detachment, and eventual cell death, which compromises the integrity of the glomerular filtration barrier and leads to proteinuria.[1]

Signaling Pathway of TRPC6-Mediated Podocyte Injury

TRPC6_Pathway AngII Angiotensin II GPCR GPCR (e.g., AT1R) AngII->GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG TRPC6_wt Wild-Type TRPC6 Channel DAG->TRPC6_wt TRPC6_mut Mutated TRPC6 Channel (Gain-of-Function) Ca_influx Increased Ca2+ Influx TRPC6_mut->Ca_influx TRPC6_wt->Ca_influx Podocyte_injury Podocyte Injury Ca_influx->Podocyte_injury Cytoskeleton Cytoskeletal Reorganization Podocyte_injury->Cytoskeleton Detachment Foot Process Effacement & Detachment Podocyte_injury->Detachment Apoptosis Apoptosis Podocyte_injury->Apoptosis Proteinuria Proteinuria Cytoskeleton->Proteinuria Detachment->Proteinuria Apoptosis->Proteinuria This compound This compound Derivatives (e.g., Larixyl Carbamate) This compound->TRPC6_mut This compound->TRPC6_wt

Caption: TRPC6 signaling in podocytes and the inhibitory action of this compound derivatives.

Preclinical Data on this compound Derivatives

Studies have primarily focused on the in vitro characterization of this compound derivatives. Larixyl carbamate (LC) has demonstrated potent inhibition of both wild-type and various FSGS-associated mutant TRPC6 channels.[1]

In Vitro Efficacy of Larixyl Carbamate (LC)
Cell SystemTargetReadoutKey FindingsReference
HEK293 cells expressing human TRPC6Wild-type and 6 FSGS-mutant TRPC6 channelsCa2+ influx and ionic currentsLC strongly inhibited both wild-type and mutant TRPC6 channels (at 1 µM).[1]
Primary murine podocytesNative TRPC6 channelsDiacylglycerol (DAG)-induced currentsDAG-induced currents were very small but sensitive to LC.[1]
Acutely isolated murine glomeruliNative TRPC6 channelsCa2+ signalsNo detectable TRPC6-related Ca2+ signals.[1]

Note: The low abundance of TRPC6 transcripts in rodent podocytes compared to other cell types suggests that while targetable, the physiological role of TRPC6 in healthy podocytes may be subtle.[1] However, in the context of gain-of-function mutations, even low expression levels can become pathogenic.

Proposed Experimental Protocols for In Vivo Studies

While specific in vivo data for this compound derivatives in FSGS models is lacking, the following protocols are proposed based on established methodologies for evaluating other therapeutic agents in relevant animal models.

Animal Model Selection

Commonly used animal models for FSGS include:

  • Adriamycin-induced nephropathy: A single intravenous injection of adriamycin in susceptible mouse strains (e.g., BALB/c) or rats induces podocyte injury and progressive glomerulosclerosis.

  • 5/6 Nephrectomy (Remnant Kidney Model): Surgical removal of one kidney and two-thirds of the other leads to hyperfiltration and secondary FSGS.

  • Transgenic models: Mice overexpressing wild-type or mutant forms of TRPC6 in podocytes.

Experimental Workflow for Efficacy Testing

Experimental_Workflow start FSGS Animal Model Induction/Selection baseline Baseline Measurements (Proteinuria, Serum Creatinine) start->baseline randomization Randomization baseline->randomization vehicle Vehicle Control Group randomization->vehicle This compound This compound Derivative Treatment Group randomization->this compound positive_control Positive Control (e.g., ACE inhibitor) randomization->positive_control treatment Chronic Dosing (e.g., 4-8 weeks) vehicle->treatment This compound->treatment positive_control->treatment monitoring Weekly Monitoring (Proteinuria, Body Weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint biochemistry Serum/Urine Biochemistry endpoint->biochemistry histology Kidney Histology (PAS, Masson's Trichrome) endpoint->histology molecular Molecular Analysis (qPCR, Western Blot) endpoint->molecular

Caption: Proposed experimental workflow for evaluating this compound derivatives in an FSGS animal model.

Dosing and Administration
  • Formulation: this compound derivatives should be formulated in a suitable vehicle (e.g., DMSO, PEG400, or a cyclodextrin-based solution) for oral or intraperitoneal administration.

  • Dose-ranging studies: A pilot dose-ranging study is recommended to determine the optimal therapeutic dose and to assess for any potential toxicity.

  • Frequency: Daily administration is typical for chronic studies.

Efficacy Endpoints
  • Primary Endpoint: Reduction in proteinuria (measured by urine albumin-to-creatinine ratio).

  • Secondary Endpoints:

    • Improvement in renal function (serum creatinine, BUN).

    • Amelioration of glomerular histology (glomerulosclerosis index, podocyte number, foot process effacement by electron microscopy).

    • Reduction in renal fibrosis.

    • Modulation of target pathways (e.g., downstream markers of calcium signaling).

Reference Data from Other TRPC6 Inhibitors

The development of other TRPC6 inhibitors, such as BI 764198, provides valuable insights into the potential efficacy of this drug class.

Clinical Trial Data for BI 764198 in FSGS Patients
Trial PhasePatient PopulationDosingPrimary EndpointResults
Phase 2Primary FSGS or TRPC6 monogenic FSGS20 mg, 40 mg, or 80 mg once daily for 12 weeks≥25% reduction in urine protein-creatinine ratio (UPCR) from baseline at week 12At 12 weeks, a proteinuria response was seen in 44% (20 mg), 14% (40 mg), and 43% (80 mg) of patients, compared to 7% in the placebo group.

Conclusion

This compound and its derivatives represent a promising class of TRPC6 inhibitors with a clear mechanistic rationale for the treatment of FSGS, particularly in cases driven by TRPC6 gain-of-function mutations. While in vivo efficacy data for this compound itself is not yet available, the provided in vitro data and protocols, supplemented with reference data from other TRPC6 inhibitors in clinical development, offer a robust framework for researchers and drug development professionals to design and execute preclinical studies to validate this therapeutic approach. Future research should focus on evaluating the in vivo efficacy, safety, and pharmacokinetic profile of this compound derivatives in established animal models of FSGS.

References

Application Notes & Protocols: Assessing the Inhibitory Effect of Larixol on Superoxide Production in Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the effect of Larixol, a natural diterpene, on superoxide (B77818) anion production in a cellular context. The primary focus is on its inhibitory action in fMLP-stimulated human neutrophils.

Introduction

This compound is a labdane-type diterpenoid that has been investigated for various biological activities.[1][2] Of particular interest is its role in modulating inflammatory responses. Over-activation of neutrophils, a type of white blood cell, can lead to excessive production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), contributing to inflammation and tissue damage.[3][4] Research has shown that this compound can inhibit superoxide anion production in human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant.[3][4] This protocol outlines the methodology to replicate and quantify this inhibitory effect.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound on fMLP-induced superoxide anion production and other related neutrophil functions.

ParameterIC₅₀ (µM)StimulantReference
Superoxide Anion Production1.98 ± 0.14fMLP (0.1 µM)[3][4]
Cathepsin G Release2.76 ± 0.15fMLP (0.1 µM)[3][4]

Note: this compound did not show inhibition of these functions when induced by phorbol (B1677699) 12-myristate 13-acetate (PMA), suggesting a specific mechanism of action targeting the fMLP signaling pathway.[3][4]

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on superoxide production in human neutrophils.

Materials and Reagents
  • This compound

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Cytochrome c (from horse heart)

  • Superoxide Dismutase (SOD)

  • Ficoll-Paque

  • Dextran (B179266)

  • Hanks' Balanced Salt Solution (HBSS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human venous blood from healthy donors

  • Spectrophotometer (capable of measuring absorbance at 550 nm)

  • 96-well microplates

Isolation of Human Neutrophils
  • Collect human venous blood in heparinized tubes.

  • Isolate neutrophils using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Lyse residual red blood cells by hypotonic shock.

  • Wash the purified neutrophils with HBSS.

  • Resuspend the neutrophils in HBSS at a final concentration of 1 x 10⁷ cells/mL.

  • Assess cell viability using the Trypan blue exclusion method (should be >98%).

Superoxide Anion Production Assay (Cytochrome c Reduction)

This assay is a well-established method for measuring superoxide production.[5] Superoxide anions reduce ferricytochrome c to ferrocytochrome c, which can be quantified by measuring the change in absorbance at 550 nm.[5]

  • Pre-warm all solutions to 37°C.

  • In a 96-well microplate, add the following to each well:

    • 10 µL of various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%). For the control group, add 10 µL of DMSO.

    • 10 µL of 0.5 mg/mL cytochrome c.

    • 160 µL of the neutrophil suspension (1 x 10⁷ cells/mL).

  • To a separate set of wells for the negative control, add 10 µL of Superoxide Dismutase (SOD, 100 U/mL) to confirm that the reduction of cytochrome c is indeed mediated by superoxide.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 µM fMLP to each well (final concentration 0.1 µM).

  • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 550 nm every minute for 10 minutes.

  • Calculate the rate of superoxide production by determining the change in absorbance over time. The results should be expressed as the percentage of inhibition compared to the fMLP-stimulated control without this compound.

Alternative High-Throughput Superoxide Assay using Dihydroethidium (B1670597) (DHE)

For a high-throughput screening approach, dihydroethidium (DHE) can be used as a fluorescent probe for detecting intracellular superoxide.[6]

  • Seed neutrophils in a 96-well black, clear-bottom plate.

  • Treat the cells with varying concentrations of this compound for the desired pre-incubation time.

  • Add DHE to a final concentration of 5 µM and incubate for 20-30 minutes at 37°C.

  • Stimulate the cells with fMLP.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 488 nm and an emission wavelength of approximately 585 nm.[7]

Visualizations

Signaling Pathway of this compound's Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound inhibits fMLP-induced superoxide production in neutrophils. This compound is suggested to interfere with the interaction between the βγ subunits of the Gi-protein and downstream signaling molecules like Src kinase and PLCβ.[3][4]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLP_R fMLP Receptor Gi_protein Gi-protein (αβγ) fMLP_R->Gi_protein Activates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates PLC PLCβ p47phox_cyto p47phox PLC->p47phox_cyto -> Ca²⁺ -> PKC -> Src Src Kinase Src->p47phox_cyto Phosphorylates p47phox_mem p47phox NOX2 NOX2 p47phox_mem->NOX2 Activates Superoxide (O₂⁻) Superoxide (O₂⁻) NOX2->Superoxide (O₂⁻) Produces fMLP fMLP fMLP->fMLP_R Binds This compound This compound This compound->G_beta_gamma Inhibits Interaction G_beta_gamma->PLC Activates G_beta_gamma->Src p47phox_cyto->p47phox_mem Translocates

Caption: Proposed mechanism of this compound's inhibitory action on fMLP-induced superoxide production.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental workflow for assessing this compound's effect on superoxide production.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Isolate Human Neutrophils C Pre-incubate Neutrophils with this compound A->C B Prepare this compound & Reagents B->C D Add Cytochrome c C->D E Stimulate with fMLP D->E F Measure Absorbance at 550 nm (Kinetic Read) E->F G Calculate Rate of Superoxide Production F->G H Determine % Inhibition & IC₅₀ G->H

Caption: Experimental workflow for superoxide production assessment.

References

Larixol as a Selective TRPC6 Inhibitor: Application Notes and Protocols for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Larixol (B1207091) and its derivatives as selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel in patch clamp electrophysiology studies. The information is intended to guide researchers in accurately assessing the pharmacological effects of these compounds on TRPC6 currents and to facilitate drug development efforts targeting this ion channel.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and cell proliferation.[1][2] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy, making it an attractive therapeutic target.[1][3][4] this compound, a natural diterpene extracted from larch balsam, and its acetylated derivative, larixyl acetate (B1210297), have been identified as potent and selective inhibitors of TRPC6.[3][5][6] These compounds offer valuable tools for investigating the physiological functions of TRPC6 and for the development of novel therapeutics.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives on TRPC channels has been quantified using both calcium influx assays and patch clamp electrophysiology. The following tables summarize the key quantitative data for easy comparison.

CompoundAssay TypeCell LineActivatorIC50 ValueSelectivityReference
This compound Ca2+ influxHEK hTRPC6-YFPOAG2.04 µMModerate preference for TRPC6 over TRPC3[5]
Larixyl Acetate Ca2+ influxHEK hTRPC6-YFPOAG0.58 µM~12-fold vs TRPC3, ~5-fold vs TRPC7[3][5][6]
Larixyl Acetate Whole-cell patch clampHEK hTRPC6-YFPOAG0.12-0.13 µMMarkedly lower than Ca2+ influx IC50[7]
Larixyl Acetate Whole-cell patch clampHEK hTRPC3-YFPOAG1.4 µMDemonstrates selectivity for TRPC6[7]
Larixyl Carbamate (LC) Ca2+ influxHEK hTRPC6OAGNot specified~30-fold vs TRPC3, ~5-fold vs TRPC7[4]

OAG: 1-oleoyl-2-acetyl-sn-glycerol (B13814), a diacylglycerol analog used to activate TRPC3/6/7 channels. HEK hTRPC6-YFP: Human Embryonic Kidney 293 cells stably expressing human TRPC6 fused to Yellow Fluorescent Protein.

Signaling Pathways Involving TRPC6

TRPC6 is a component of complex signaling pathways. Its activation is often downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) activation, leading to the production of diacylglycerol (DAG), which directly activates the channel. The resulting cation influx, particularly Ca2+, can then trigger various downstream cellular responses.

TRPC6_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Effects GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates mTOR mTOR Signaling Ca_influx->mTOR RhoA RhoA Activation Ca_influx->RhoA NFAT NFAT Calcineurin->NFAT Dephosphorylates & Activates Gene_expression Gene Expression (e.g., Cardiac Hypertrophy) NFAT->Gene_expression Promotes This compound This compound / Larixyl Acetate This compound->TRPC6 Inhibits

TRPC6 signaling cascade and point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for investigating the effect of this compound on TRPC6 channels using whole-cell patch clamp electrophysiology.

Experimental Workflow

Workflow for whole-cell patch clamp analysis of TRPC6 inhibition.
Cell Preparation

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPC6 (hTRPC6) are recommended. Cells expressing a fluorescent tag (e.g., YFP) can aid in identifying transfected cells.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Electrophysiology: 24-48 hours prior to recording, plate cells onto glass coverslips at a low density to allow for easy patching of individual cells.

Solutions and Reagents
  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels. EGTA is included to chelate intracellular calcium and minimize Ca2+-dependent inactivation.

  • TRPC6 Activator: 1-oleoyl-2-acetyl-sn-glycerol (OAG). Prepare a stock solution in DMSO (e.g., 100 mM) and dilute to a final working concentration of 50-100 µM in the extracellular solution.

  • TRPC6 Inhibitor: this compound or Larixyl Acetate. Prepare stock solutions in DMSO. The final concentration of DMSO in the recording solution should be kept below 0.1% to avoid non-specific effects.

Patch Clamp Recording
  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Configuration: Use the whole-cell patch clamp configuration.

  • Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single, healthy cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch with gentle suction to establish the whole-cell configuration.

    • Allow the cell to dialyze with the pipette solution for 3-5 minutes before recording.

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline currents using a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms, applied every 5-10 seconds).

    • Activate TRPC6 channels by perfusing the cell with the OAG-containing extracellular solution. This should induce a characteristic outwardly rectifying current.

    • Once a stable activated current is achieved, apply this compound or larixyl acetate at the desired concentrations by perfusing the chamber with the drug-containing solution.

    • Record the inhibited currents until a steady-state effect is observed.

    • A washout step, by perfusing with the OAG-containing solution without the inhibitor, can be performed to assess the reversibility of the block.

Data Analysis
  • Current Density: Normalize the current amplitude to the cell capacitance (pA/pF) to account for variations in cell size.

  • Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the command voltage to visualize the characteristic dual rectification of TRPC6 currents.

  • Concentration-Response Curve: To determine the IC50 value, measure the percentage of current inhibition at various concentrations of this compound or its derivatives. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation.

Conclusion

This compound and its derivatives, particularly larixyl acetate, are valuable pharmacological tools for the selective inhibition of TRPC6 channels. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in patch clamp electrophysiology experiments to investigate the role of TRPC6 in health and disease, and to advance the development of novel TRPC6-targeted therapies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of Larixol and its Derivatives in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Larixol and its acetate (B1210297) ester, Larixyl Acetate, in various rodent models. The information is curated from preclinical studies investigating the therapeutic potential of these compounds in conditions such as neuropathic pain and heart failure. The detailed protocols and tabulated data are intended to guide researchers in designing and executing their own in vivo experiments.

This compound and Larixyl Acetate are natural diterpenes derived from larch resin that have been identified as potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] This mechanism of action is central to their observed therapeutic effects. In rodent models, Larixyl Acetate has demonstrated significant analgesic and anti-inflammatory properties in neuropathic pain.[4][5] Furthermore, it has shown protective effects against pressure overload-induced heart failure in mice by modulating autophagy and endoplasmic reticulum stress.[6]

These compounds represent a promising avenue for the development of novel therapeutics. The following sections provide detailed quantitative data from key studies, step-by-step experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving the administration of Larixyl Acetate in rodent models.

Table 1: Analgesic and Anti-inflammatory Effects of Larixyl Acetate in a Rat Model of Neuropathic Pain

ParameterDetailsReference
Animal Model Sprague-Dawley rats with Spared Nerve Injury (SNI)[4][5]
Compound Larixyl Acetate (LA)[4][5]
Administration Route Intrathecal (i.t.)[4]
Dosage (Single Application) 3, 10, and 30 µM[4]
Dosage (Multiple Applications) 30 µM daily from day 1 to 6 after SNI[4]
Efficacy (Mechanical Allodynia) Dose-dependent inhibition; ED₅₀ value of 13.43 µM for single application.[4]
Efficacy (Cold Allodynia) Significant reduction in cold response at 30 µM.[4]
Biochemical Outcomes Dose-dependent inhibition of Iba-1, TNF-α, IL-1β, and IL-6 upregulation.[4][5]
Mechanism of Action Suppression of TRPC6 and p38 signaling in microglia.[4][5]

Table 2: Cardioprotective Effects of Larixyl Acetate in a Mouse Model of Heart Failure

ParameterDetailsReference
Animal Model Mice with pressure overload-induced heart failure via Transverse Aortic Constriction (TAC)[6]
Compound Larixyl Acetate[6]
Administration Route Intraperitoneal (i.p.)[6]
Dosage 5 mg/kg/day[6]
Treatment Duration 4 weeks, administered daily after surgery[6]
Efficacy Attenuated cardiac hypertrophy and dysfunction.[6]
Biochemical Outcomes Enhanced autophagy, limited Endoplasmic Reticulum (ER) stress and apoptosis.[6]
Mechanism of Action Inhibition of the mTOR signaling pathway.[6]

Detailed Experimental Protocols

Protocol 1: Evaluation of Analgesic Effects of Larixyl Acetate in a Rat Neuropathic Pain Model

Objective: To assess the analgesic and anti-inflammatory efficacy of intrathecally administered Larixyl Acetate in a rat model of spared nerve injury (SNI).

Materials:

  • Sprague-Dawley rats

  • Larixyl Acetate (LA)

  • Vehicle (e.g., 0.9% NaCl)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for SNI and intrathecal catheterization

  • Von Frey filaments for mechanical sensitivity testing

  • Acetone (B3395972) for cold allodynia testing

  • Reagents for Western blot and immunohistochemistry (e.g., primary antibodies for TRPC6, pp38, Iba-1, TNF-α, IL-1β, IL-6)[4]

Procedure:

  • Animal Model Induction (Spared Nerve Injury - SNI):

    • Anesthetize the rats according to approved institutional protocols.

    • Perform the SNI surgery as described in the literature, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[4][5]

  • Intrathecal Catheterization:

    • Implant an intrathecal catheter for direct drug delivery to the spinal cord.

  • Larixyl Acetate Administration:

    • Single Application: On day 5 post-injury, administer a single intrathecal injection of LA at doses of 3, 10, or 30 µM.[4]

    • Multiple Applications: Administer LA at 30 µM intrathecally once daily from day 1 to day 6 post-SNI.[4]

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the mechanical withdrawal threshold using von Frey filaments at baseline and at multiple time points (e.g., every 30 minutes for 3 hours) after LA administration.[4]

    • Cold Allodynia: Assess the response to a drop of acetone applied to the paw at baseline and at various time points (e.g., every hour for 3 hours) post-administration.[4]

  • Biochemical Analysis (at the end of the experiment):

    • Sacrifice the animals at a specified time point (e.g., 2.5 hours after the final dose on day 6 for the multiple application study).[4]

    • Harvest spinal cord tissue.

    • Perform Western blot and immunohistochemical staining to analyze the expression levels of TRPC6, pp38, Iba-1, TNF-α, IL-1β, and IL-6.[4]

Protocol 2: Assessment of Cardioprotective Effects of Larixyl Acetate in a Mouse Heart Failure Model

Objective: To investigate the protective effects of Larixyl Acetate on cardiac function in a mouse model of pressure overload-induced heart failure.

Materials:

  • Mice (e.g., C57BL/6)

  • Larixyl Acetate

  • Vehicle (appropriate for intraperitoneal injection)

  • Anesthetics

  • Surgical instruments for Transverse Aortic Constriction (TAC)

  • Echocardiography equipment

  • Reagents for histological analysis (e.g., hematoxylin (B73222) and eosin, Masson's trichrome)

  • Reagents for Western blot (e.g., antibodies for ER stress, apoptosis, and autophagy markers)

Procedure:

  • Animal Model Induction (Transverse Aortic Constriction - TAC):

    • Anesthetize the mice according to approved protocols.

    • Perform the TAC surgery to induce pressure overload on the left ventricle.[6]

  • Larixyl Acetate Administration:

    • Administer Larixyl Acetate at a dose of 5 mg/kg via intraperitoneal (i.p.) injection once daily for 4 weeks, starting after the TAC surgery.[6]

  • Cardiac Function Assessment:

    • Perform transthoracic echocardiography at baseline and at the end of the treatment period to evaluate cardiac structure and function (e.g., ejection fraction, fractional shortening, wall thickness).[6]

  • Histological Analysis:

    • At the end of the study, sacrifice the mice and harvest the hearts.

    • Perform histological staining to assess cardiac hypertrophy and fibrosis.[6]

  • Biochemical Analysis:

    • Prepare protein lysates from heart tissue.

    • Conduct Western blot analysis to measure the expression of proteins involved in ER stress, apoptosis, and autophagy, as well as the mTOR signaling pathway.[6]

Visualizations: Signaling Pathways and Experimental Workflows

Larixyl_Acetate_Neuropathic_Pain_Pathway Nerve_Injury Spared Nerve Injury (SNI) Microglia_Activation Microglia Activation Nerve_Injury->Microglia_Activation TRPC6 TRPC6 Upregulation Microglia_Activation->TRPC6 p38_MAPK p38 MAPK Phosphorylation Microglia_Activation->p38_MAPK TRPC6->p38_MAPK Pro_Inflammatory_Cytokines ↑ TNF-α, IL-1β, IL-6 p38_MAPK->Pro_Inflammatory_Cytokines Neuropathic_Pain Neuropathic Pain (Allodynia) Pro_Inflammatory_Cytokines->Neuropathic_Pain Larixyl_Acetate Larixyl Acetate Larixyl_Acetate->TRPC6 Inhibits Larixyl_Acetate->p38_MAPK Inhibits

Caption: Larixyl Acetate's mechanism in neuropathic pain.

Larixyl_Acetate_Heart_Failure_Pathway Pressure_Overload Pressure Overload (TAC) mTOR_Activation mTOR Signaling Activation Pressure_Overload->mTOR_Activation Autophagy_Inhibition Autophagy Inhibition mTOR_Activation->Autophagy_Inhibition ER_Stress_Apoptosis ↑ ER Stress ↑ Apoptosis Autophagy_Inhibition->ER_Stress_Apoptosis Heart_Failure Cardiac Hypertrophy & Dysfunction ER_Stress_Apoptosis->Heart_Failure Larixyl_Acetate Larixyl Acetate Larixyl_Acetate->mTOR_Activation Inhibits

Caption: Larixyl Acetate's cardioprotective pathway.

Experimental_Workflow_Pain_Study Animal_Model Rat Model: Spared Nerve Injury (SNI) Drug_Admin Intrathecal Administration of Larixyl Acetate Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessment: - Mechanical Allodynia - Cold Allodynia Drug_Admin->Behavioral_Tests Tissue_Harvest Spinal Cord Tissue Harvesting Behavioral_Tests->Tissue_Harvest Biochemical_Analysis Biochemical Analysis: - Western Blot - Immunohistochemistry Tissue_Harvest->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Larixol solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Larixol Solubility Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance related to the solubility of this compound in DMSO and other organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the solubility of this compound in DMSO?

This compound has a solubility of 50 mg/mL in DMSO, which is equivalent to 163.14 mM.[1] It is important to note that achieving this concentration may require sonication.[1]

Q3: Is this compound soluble in other organic solvents?

Qualitative data indicates that this compound is slightly soluble in chloroform (B151607) and methanol.[2][3] For a related compound, Larixyl Acetate, slight solubility has also been noted in chloroform and ethyl acetate.[4]

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in newly opened, anhydrous DMSO.[1] This stock solution can then be diluted with aqueous buffers or cell culture media for your specific experimental needs. To minimize the effects of DMSO on your experiment, the final concentration of DMSO should typically be kept below 0.5%.

Q5: How should I store this compound stock solutions?

This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] When stored at -20°C, the solution should be used within one month; at -80°C, it can be stored for up to six months.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents.

SolventSolubilityMolar Concentration (at max solubility)Notes
Dimethyl Sulfoxide (DMSO) 50 mg/mL[1]163.14 mM[1]Ultrasonic assistance may be required.[1] Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[1]
Chloroform Slightly Soluble[2][3]Not Quantified-
Methanol Slightly Soluble[2][3]Not Quantified-

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a 50 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 50 mg/mL.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the this compound has not completely dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO.

  • Possible Cause 1: Insufficient mixing.

    • Solution: Ensure the solution has been vortexed thoroughly. For stubborn solutes, sonication is recommended to aid dissolution.[1]

  • Possible Cause 2: The DMSO has absorbed water.

    • Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can significantly impact the solubility of hydrophobic compounds like this compound. Always use newly opened, anhydrous DMSO for preparing stock solutions.

  • Possible Cause 3: The concentration is too high.

    • Solution: While the reported solubility is 50 mg/mL, it is advisable to start with a slightly lower concentration if you are experiencing difficulties.

Issue 2: The this compound solution appears cloudy or has precipitated after dilution in aqueous media.

  • Possible Cause: Low aqueous solubility.

    • Solution: this compound is a hydrophobic compound and is expected to have low solubility in aqueous solutions. When diluting the DMSO stock solution, add it to the aqueous buffer or media slowly while vortexing to facilitate mixing. Avoid high final concentrations of this compound in the aqueous medium. It may be necessary to optimize the final concentration to prevent precipitation.

Issue 3: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound.

    • Solution: Repeated freeze-thaw cycles can lead to the degradation of the compound.[1] To ensure consistency, it is crucial to aliquot the stock solution into single-use volumes. Always use a fresh aliquot for each experiment.

Visual Guides

Larixol_Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_application Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate sonicate->vortex No check_dissolution Visually Inspect for Complete Dissolution sonicate->check_dissolution Yes check_dissolution->sonicate Particulates Remain aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Aqueous Buffer/Media thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and using a this compound stock solution.

Troubleshooting_Logic cluster_causes Potential Causes & Solutions start Problem: this compound Not Dissolving cause1 Insufficient Mixing? start->cause1 solution1 Vortex Thoroughly & Sonicate cause1->solution1 Yes cause2 DMSO Absorbed Water? cause1->cause2 No solution2 Use New, Anhydrous DMSO cause2->solution2 Yes cause3 Concentration Too High? cause2->cause3 No solution3 Prepare a More Dilute Solution cause3->solution3 Yes

Caption: Troubleshooting guide for this compound dissolution issues.

References

Potential for Larixol degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Larixol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential for this compound degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

A1: this compound is a labdane-type diterpenoid, a natural compound found in various plant species, particularly in the oleoresin of larch trees (Larix species).[1][2] It is investigated for a range of biological activities, including potential antifungal properties and as a modulator of cellular signaling pathways.[2][3][4] In research settings, it is often used in solution to study its effects on biological systems.

Q2: Is this compound expected to be stable in aqueous solutions?

A2: While specific public data on the aqueous stability of this compound is limited, compounds with similar structures (diterpenoids, polyphenols) can be susceptible to degradation in aqueous environments.[5][6] Stability is typically influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[5] One study notes the potential for oxidative degradation of this compound's side chains.[1] Therefore, it is crucial for researchers to assess its stability under their specific experimental conditions.

Q3: What are the primary factors that could influence the degradation of this compound in my experiments?

A3: The key factors affecting the stability of compounds like this compound in aqueous solutions are:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions. Flavonoids and related compounds, for example, are often more stable in acidic conditions and can undergo autoxidation in alkaline solutions.[6]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[7]

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.[5]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation, particularly for compounds with moieties susceptible to oxidation.[5]

  • Presence of Metal Ions: Metal ions can catalyze degradation reactions.[6]

Troubleshooting Guide

Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.

  • Possible Cause: this compound may be degrading in your aqueous cell culture medium over the time course of the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound stock solutions and final dilutions immediately before use. Avoid long-term storage of dilute aqueous solutions.

    • Conduct a Time-Course Stability Study: Analyze the concentration of this compound in your experimental medium at several time points (e.g., 0, 2, 8, 24 hours) under the exact conditions of your assay (temperature, CO₂, light). Use an appropriate analytical method like HPLC-UV or LC-MS to quantify the remaining this compound.

    • pH and Buffer Considerations: Check the pH of your final solution. If possible, adjust the buffer system to a pH where this compound is more stable, provided it does not interfere with your experimental model.

    • Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware to minimize potential photodegradation.

Problem 2: I see unexpected peaks appearing in the chromatogram of my this compound solution over time.

  • Possible Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize Degradants: If identifying the degradation products is critical, techniques like high-resolution mass spectrometry (e.g., Q-TOF-MS) can be used to determine their molecular weights and fragmentation patterns, helping to elucidate their structures.[8]

    • Evaluate Degradant Activity: Consider if the degradation products themselves might have biological activity that could confound your experimental results.

    • Optimize Storage Conditions: Based on your stability tests, establish optimal storage conditions (e.g., -20°C or -80°C, protected from light, under an inert atmosphere like nitrogen or argon) for your stock solutions to minimize degradation.

Data on Aqueous Stability

Table 1: Example Half-Life (t½) of Compound X (this compound Analog) in Aqueous Buffers

pHTemperature (°C)Half-Life (hours)
3.025> 72
5.02548.5
7.42516.2
9.0252.1
7.44120.6
7.4375.8

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Stability Assessment of this compound using HPLC

This protocol outlines a method to determine the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Buffer salts (e.g., phosphate, citrate) to prepare solutions at desired pH values (e.g., 3, 5, 7.4, 9)

  • Calibrated pH meter

  • HPLC system with UV or MS detector[9][10]

  • Volumetric flasks and pipettes

  • Incubators or water baths set to desired temperatures

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • Prepare aqueous buffer solutions at the desired pH values.

  • Spike the this compound stock solution into each buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not significantly alter the aqueous environment.

3. Stability Study Execution:

  • Divide each this compound solution into aliquots for different time points and conditions.

  • For temperature testing, place aliquots in incubators at different temperatures (e.g., 4°C, 25°C, 37°C).

  • For photostability testing, expose one set of aliquots to a controlled light source while keeping a parallel set protected from light (e.g., wrapped in aluminum foil).

  • At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), take a sample from each condition and immediately analyze it by HPLC or freeze it at -80°C for later analysis.

4. HPLC Analysis:

  • Develop an HPLC method capable of separating this compound from its potential degradation products. Reversed-phase chromatography is a common approach for such compounds.[9]

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a relevant wavelength (determined by UV scan of this compound) or MS.

  • Quantify the peak area of the intact this compound at each time point. The concentration at t=0 is considered 100%.

5. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Determine the degradation kinetics, which often follow first-order kinetics for drug degradation in solution.[8]

  • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Visualizations

The following diagrams illustrate a hypothetical degradation pathway for this compound and a typical workflow for assessing its stability.

This compound This compound (Intact Compound) Hydrolysis Hydrolysis (e.g., ester cleavage) This compound->Hydrolysis pH H₂O Oxidation Oxidation (e.g., side-chain) This compound->Oxidation O₂ Light Deg_Product_A Degradation Product A (e.g., Hydrolyzed this compound) Hydrolysis->Deg_Product_A Deg_Product_B Degradation Product B (e.g., Oxidized this compound) Oxidation->Deg_Product_B

Caption: Hypothetical degradation pathways for this compound in an aqueous environment.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Spike Stock into Buffers to Final Concentration prep_stock->prep_samples prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->prep_samples incubate Incubate Samples Under Varied Conditions (Temp, Light) prep_samples->incubate sampling Collect Aliquots at Defined Time Points (0, 2, 4, 8, 24h) hplc Analyze Samples by HPLC-UV/MS sampling->hplc kinetics Plot % Remaining vs. Time Calculate Rate (k) & Half-life (t½) hplc->kinetics

Caption: Experimental workflow for assessing the aqueous stability of this compound.

References

Larixol stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Larixol

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of their experiments.

This compound Stability and Storage

Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. This compound is a diterpenoid compound that has been noted for its potential as an fMLP inhibitor and its role in immune regulation.[1] It is also known to be hygroscopic.[2]

Storage Conditions

To ensure the longevity of this compound, it is imperative to adhere to the following storage guidelines:

  • Solid Form: this compound in its solid, off-white to pale yellow form should be stored in a freezer at -20°C under an inert atmosphere.[2] It is crucial to keep the container well-sealed to protect it from moisture due to its hygroscopic nature.[1][2] Another source suggests storage at temperatures below -15°C.[3] For Larixyl acetate, a related diterpenoid, a storage stability of at least four years is noted at -20°C.[4]

  • In Solution: Once this compound is dissolved in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles which can lead to product inactivation.[1] The stability of this compound in solution is dependent on the storage temperature:

    • At -80°C, a solution can be stored for up to 6 months.[1]

    • At -20°C, the storage period is shortened to 1 month.[1]

Solubility

This compound is slightly soluble in chloroform, DMSO, and methanol.[2] For in vitro studies, it can be dissolved in DMSO at a concentration of 50 mg/mL (163.14 mM), which may require sonication.[1] It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product.[1]

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability periods for this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid-20°C≥ 4 years (for Larixyl acetate)[4]Sealed container, away from moisture, under inert atmosphere.[1][2]
In Solvent-80°C6 monthsAliquot to avoid freeze-thaw cycles.[1]
In Solvent-20°C1 monthAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution for use in in vitro experiments.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Sonicator

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the sealed vial of solid this compound to room temperature before opening to minimize moisture condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • If necessary, use a sonicator to facilitate dissolution.[1]

  • Once fully dissolved, create single-use aliquots in sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound has been shown to inhibit fMLP-induced superoxide (B77818) anion production and chemotaxis in human neutrophils.[5] It is believed to interfere with the interaction between the βγ subunit of the fMLP receptor Gi protein and its downstream signaling molecules, such as Src kinase and PLCβ.[5] This interruption leads to the attenuation of downstream signals including ERK1/2, p38, and AKT phosphorylation.[1][5]

Larixol_Signaling_Pathway fMLP fMLP fMLP_R fMLP Receptor (GPCR) fMLP->fMLP_R Gi_protein Gi Protein (αβγ) fMLP_R->Gi_protein betagamma βγ subunit Gi_protein->betagamma GTP binding alpha_GDP α-GDP Gi_protein->alpha_GDP Src_PLC Src Kinase / PLCβ betagamma->Src_PLC Downstream Downstream Signaling (ERK, p38, AKT) Src_PLC->Downstream Neutrophil Neutrophil Activation (Superoxide Production, Chemotaxis) Downstream->Neutrophil This compound This compound This compound->betagamma Inhibits interaction

This compound's inhibitory effect on the fMLP signaling pathway.
Experimental Workflow: this compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.

Larixol_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_results Data Interpretation prep_stock Prepare this compound Stock Solution aliquot Aliquot Samples prep_stock->aliquot storage_neg_80 Store at -80°C aliquot->storage_neg_80 storage_neg_20 Store at -20°C aliquot->storage_neg_20 storage_rt Store at Room Temp aliquot->storage_rt time_points T=0, 1, 2, 4 weeks, 1, 3, 6 months storage_neg_80->time_points storage_neg_20->time_points storage_rt->time_points hplc HPLC Analysis time_points->hplc activity_assay Biological Activity Assay time_points->activity_assay degradation_profile Determine Degradation Profile hplc->degradation_profile compare Compare Activity activity_assay->compare

Workflow for assessing the stability of this compound solutions.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Q1: My this compound powder appears clumpy. Is it still usable?

A1: this compound is hygroscopic, meaning it can absorb moisture from the air, which can cause it to clump.[2] If the product has been stored correctly in a tightly sealed container at -20°C, it should still be usable. However, it is crucial to handle it in a low-humidity environment and to ensure accurate weighing. For best results, equilibrate the container to room temperature before opening.

Q2: I'm having trouble dissolving this compound in DMSO.

A2: this compound is slightly soluble in DMSO, and dissolution may require sonication.[1][2] If you are still experiencing issues, consider the following:

  • DMSO Quality: Ensure you are using anhydrous (dry) DMSO, as the presence of water can affect solubility.[1]

  • Concentration: You may be trying to prepare a solution that is above the solubility limit. Try preparing a more dilute solution.

  • Temperature: Gently warming the solution may aid dissolution, but be cautious as heat can degrade the compound.

Q3: My experimental results are inconsistent. Could it be a problem with my this compound solution?

A3: Inconsistent results can arise from several factors related to your this compound solution:

  • Degradation: If the solution was not stored properly (e.g., at the wrong temperature, exposed to light, or subjected to multiple freeze-thaw cycles), the this compound may have degraded.[1] It is recommended to use freshly prepared solutions or properly stored single-use aliquots.

  • Inaccurate Concentration: Inaccurate weighing of the solid or pipetting errors during dilution can lead to incorrect solution concentrations.

  • Precipitation: If the solution was not fully dissolved or if it precipitated out of solution upon storage or addition to aqueous media, the effective concentration will be lower than expected. Visually inspect your solution for any precipitate before use.

Q4: Can I store my this compound solution at 4°C?

A4: There is no specific data supporting the stability of this compound solutions at 4°C. The recommended storage conditions are -20°C for up to one month and -80°C for up to six months.[1] Storing at 4°C is not advised as it may lead to faster degradation.

Q5: How should I handle shipping of this compound?

A5: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1][4] Upon receipt, it is crucial to transfer it to the recommended storage conditions (-20°C for solid form) as soon as possible.

References

Technical Support Center: Assessing Larixol Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately assessing the potential cytotoxicity of Larixol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a labdane-type diterpene natural product.[1] Published research has shown that it can inhibit fMLP-induced superoxide (B77818) anion production and chemotaxis in human neutrophils by targeting the βγ subunit of the Gi-protein.[2][3] Other studies have identified this compound and its acetate (B1210297) derivative as blockers of TRPC6 channels, which are involved in calcium entry into cells.[4][5][6] Some research suggests that this compound may not have deleterious effects on certain cell types, such as fibroblasts.[1]

Q2: I am not observing any cytotoxicity with this compound in my experiments. Does this mean it is not cytotoxic?

A lack of cytotoxicity is a possible outcome. However, it is crucial to ensure the experimental setup is optimized to detect any potential cytotoxic effects. Consider the following:

  • Concentration Range: Are the tested concentrations of this compound appropriate? It's possible that higher concentrations are needed to induce a cytotoxic response.

  • Treatment Duration: The incubation time may be too short. Cytotoxic effects can manifest at different time points (e.g., 24, 48, or 72 hours).[7]

  • Cell Type: The sensitivity to this compound can be cell-line specific.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle cytotoxic effects. It is advisable to use multiple assays that measure different cytotoxicity endpoints (e.g., metabolic activity, membrane integrity, and apoptosis).

Q3: My colorimetric assay (e.g., MTT) shows an increase in signal with this compound treatment, suggesting increased viability. Is this a real effect?

This is a common artifact observed with natural products.[7] Several factors could be at play:

  • Direct Reduction of Assay Reagent: this compound, like other natural products rich in certain chemical moieties, might directly reduce the tetrazolium salt (MTT) to formazan (B1609692), leading to a false positive signal for viability.[7]

  • Compound Precipitation: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[7]

  • Color Interference: If this compound solutions are colored, they can interfere with absorbance readings.[7]

To troubleshoot this, include proper controls, such as "this compound-only" wells (without cells) to measure any direct effect on the assay reagents.[7] Consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[7]

Q4: How can I improve the solubility of this compound in my cell culture medium?

Poor solubility is a common issue with lipophilic natural products.[7] To improve solubility:

  • Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving lipophilic compounds. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication or Vortexing: Gently sonicating or vortexing the stock solution can help with dissolution.[7]

  • Serum Concentration: While serum can sometimes aid in solubility, it can also interfere with some assays. Test different serum concentrations to find a balance.[8]

Troubleshooting Guides

MTT Assay: Unexpected Results
Observation Potential Cause Troubleshooting Steps
High background in "this compound-only" control wells. Direct reduction of MTT by this compound.[7]1. Run a control with this compound in cell-free media. 2. If background is high, consider an alternative assay (e.g., ATP-based or LDH).[7]
Precipitate observed in wells treated with this compound. Poor solubility of this compound.[7]1. Visually inspect wells under a microscope. 2. Optimize the dissolution of this compound (e.g., sonication).[7] 3. Test different solvents and final concentrations.
Inconsistent formazan crystal formation. Uneven cell seeding or this compound distribution.1. Ensure a single-cell suspension before seeding. 2. Mix the plate gently after adding this compound.
Low absorbance signal in positive control. Reagent issues or insufficient incubation time.[9]1. Ensure MTT solution is fresh and protected from light. 2. Optimize incubation time for your cell line.[9]
LDH Assay: Discrepancies and High Background
Observation Potential Cause Troubleshooting Steps
High background LDH release in untreated control cells. Suboptimal culture conditions or handling-induced damage.[8][10]1. Ensure cells are healthy and not over-confluent. 2. Handle cells gently during media changes and reagent addition.[8] 3. Reduce serum concentration if it is the source of LDH.[10]
Low LDH release, but microscopy shows significant cell death. This compound may inhibit LDH enzyme activity.[8]1. Lyse untreated cells to release LDH. 2. Add this compound to the lysate and perform the LDH assay to check for direct inhibition.[8]
Inconsistent readings between replicate wells. Air bubbles in wells or incomplete mixing.1. Carefully remove any air bubbles before reading the plate. 2. Ensure thorough mixing of the reaction components.
Apoptosis Assay (Annexin V/PI Flow Cytometry): Ambiguous Results
Observation Potential Cause Troubleshooting Steps
High percentage of Annexin V positive cells in the negative control group. Poor cell health or mechanical damage during cell harvesting.[11][12]1. Use healthy, log-phase cells.[11] 2. Use a gentle cell detachment method; avoid harsh trypsinization.[11][12]
Weak or no Annexin V signal in positive control or treated samples. Insufficient induction of apoptosis or loss of apoptotic cells.[12]1. Optimize the concentration and duration of the positive control stimulus.[12] 2. Collect the supernatant to include detached apoptotic cells.[12] 3. Ensure the Annexin V binding buffer contains calcium.[13]
Cell populations (live, apoptotic, necrotic) are not clearly separated. Poor compensation or autofluorescence.[11]1. Set up proper compensation controls using single-stained samples. 2. Check for this compound-induced autofluorescence by running a sample of this compound-treated cells without any staining.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol assesses cell viability based on the mitochondrial reductase activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[7]

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the reaction mixture (containing diaphorase and INT) to the supernatant in a new plate.

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light.[8] Measure the absorbance at 490 nm.[8]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation and Treatment: Culture and treat cells with this compound as described previously. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.[12]

  • Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding larixol_treatment This compound Treatment cell_seeding->larixol_treatment mtt_assay MTT Assay (Metabolic Activity) larixol_treatment->mtt_assay Endpoint 1 ldh_assay LDH Assay (Membrane Integrity) larixol_treatment->ldh_assay Endpoint 2 apoptosis_assay Apoptosis Assay (Flow Cytometry) larixol_treatment->apoptosis_assay Endpoint 3 data_analysis Data Analysis & Interpretation mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Troubleshooting logic for unexpected MTT assay results.

annexin_v_pi_analysis cluster_quadrants Flow Cytometry Quadrants cluster_interpretation Interpretation q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) interpretation Increased % in Q2 & Q4 indicates This compound-induced apoptosis. q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Interpretation of Annexin V/PI flow cytometry data.

References

Avoiding Larixol precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Larixol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting this compound precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a labdane-type diterpenoid, a class of natural products investigated for various biological activities.[1] It is known to inhibit fMLP-induced neutrophil activation and the TRPC6 cation channel.[2][3] Like many hydrophobic small molecules, this compound has limited solubility in aqueous solutions. Its solubility is listed as "slight" in solvents like DMSO and methanol, indicating that achieving and maintaining a desired concentration in aqueous experimental buffers can be challenging, often leading to precipitation.

Q2: What are the primary causes of this compound precipitation in experimental buffers?

A2: Precipitation of poorly soluble compounds like this compound from a solution is a common issue in experimental settings and is typically caused by one or more of the following factors:

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous buffer is higher than its maximum soluble concentration.

  • "Crashing Out" on Dilution: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate out of solution.[4]

  • pH and Ionic Strength: The pH of the buffer can influence the solubility of a compound if it has ionizable groups. While this compound itself is not expected to have a pKa in the typical biological pH range, buffer salts can still affect solubility through "salting out" effects at high concentrations.

  • Temperature Fluctuations: Changes in temperature can affect solubility. Many compounds are less soluble at lower temperatures, so moving solutions from a 37°C incubator to a room temperature benchtop can sometimes induce precipitation.

  • Stock Solution Issues: If the initial stock solution in the organic solvent is not fully dissolved, or if the solvent has absorbed moisture, it can lead to immediate precipitation upon dilution.[4]

Q3: What immediate steps can I take to prevent this compound precipitation?

A3: To minimize the risk of precipitation, consider the following initial steps:

  • Determine the Kinetic Solubility: Before starting your main experiment, perform a simple solubility test to find the maximum concentration of this compound your specific buffer system can tolerate. (See Protocol 1).

  • Optimize Stock Solution Dilution: Ensure your DMSO stock is fully dissolved. When diluting, add the stock solution to the buffer in a dropwise manner while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.

  • Limit Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible, typically below 1%, to maintain the buffer's properties and minimize solvent-induced precipitation.[4]

  • Consider Co-solvents: If solubility remains an issue, incorporating a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) into your final buffer might improve solubility, but this must be tested for compatibility with your specific assay.

Q4: How do I choose the right buffer for my experiment with this compound?

A4: Since this compound is a neutral compound, buffer choice is primarily dictated by the requirements of your biological system (e.g., cell culture, enzyme assay). The key is to select a buffer that maintains the desired pH for your experiment and then to determine this compound's solubility within that specific buffer system. Refer to the table below for common biological buffers and their effective pH ranges.

Troubleshooting Guide

Problem 1: this compound precipitates immediately when my DMSO stock is added to the aqueous buffer.

Potential Cause Troubleshooting Steps
Final concentration exceeds kinetic solubility. Lower the final concentration of this compound in your experiment. You must first determine the kinetic solubility limit in your assay buffer (See Protocol 1).[5]
"Crashing out" due to poor mixing. Add the DMSO stock solution slowly to the buffer while vortexing vigorously. This avoids creating localized areas of high concentration where the compound precipitates before it can disperse.[4]
Stock solution is not fully dissolved. Ensure your this compound is completely dissolved in 100% DMSO. Visually inspect for any particulates. If necessary, gently warm the stock solution (check for temperature stability first).
High percentage of DMSO in the final solution. Reduce the volume of DMSO stock added. This can be achieved by making a more concentrated stock solution, though this also carries a risk of precipitation. Aim for a final DMSO concentration of <1%.

Problem 2: The this compound solution appears clear at first but becomes cloudy or shows precipitate over time.

Potential Cause Troubleshooting Steps
Compound is in a supersaturated, metastable state. This occurs when the initial concentration is above the thermodynamic (equilibrium) solubility but below the kinetic solubility limit.[6] The compound will eventually precipitate as it equilibrates. The only solution is to work at a lower final concentration.
Temperature change. If the experiment involves temperature shifts (e.g., from 37°C to room temperature), precipitation can occur. Pre-warm or pre-cool all solutions to the experimental temperature before mixing.
Interaction with plate/tube material. Hydrophobic compounds can sometimes adsorb to plastic surfaces, which can nucleate precipitation. Consider using low-adhesion microplates or glassware.

Data Presentation

Table 1: Properties of Common Biological Buffers

This table provides a reference for selecting a buffer appropriate for the pH range of your experiment. The compatibility and solubility of this compound should be empirically determined for the chosen buffer.

BufferpKa (at 25°C)Useful pH RangeNotes
MES 6.155.5 - 6.7Good's buffer, low metal binding.
Phosphate (PBS) 7.205.8 - 8.0Physiologically relevant, but can precipitate with divalent cations (e.g., Ca²⁺).
MOPS 7.206.5 - 7.9Commonly used in cell culture media.
HEPES 7.556.8 - 8.2Widely used in cell culture, low metal binding.
Tris 8.067.1 - 9.1Common in molecular biology; pH is temperature-sensitive.[7]
Bicine 8.357.6 - 9.0Good's buffer, useful for higher pH ranges.

Experimental Protocols

Protocol 1: Rapid Determination of this compound Kinetic Solubility

Objective: To estimate the maximum concentration of this compound that can be maintained in a specific aqueous buffer without immediate precipitation. This is a crucial first step for any experiment.[6][8]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Your target experimental buffer (e.g., PBS, pH 7.4)

  • Clear microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Nephelometer or plate reader capable of measuring light scatter (absorbance at ~600 nm can be a proxy).

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution in DMSO: Perform a serial 2-fold dilution of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ...).

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your experimental buffer (e.g., 98 µL) in the wells of a 96-well plate. This maintains a constant 2% DMSO concentration. Mix immediately and thoroughly.

  • Incubation and Measurement: Incubate the plate at your experimental temperature for a set period (e.g., 15-30 minutes).

  • Readout: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a high wavelength (e.g., 600-650 nm) where the compound does not absorb, which indicates light scattering from precipitated particles.

  • Analysis: Plot the turbidity/scattering signal against the this compound concentration. The concentration at which the signal sharply increases above the baseline is the estimated kinetic solubility limit. The highest concentration that remains clear is your working upper limit for experiments.

Visualizations

Experimental and logical Workflows

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_troubleshoot Troubleshooting prep_stock Prepare concentrated this compound stock in 100% DMSO det_sol Determine Kinetic Solubility in Assay Buffer (Protocol 1) prep_stock->det_sol start_exp Start Experiment (Final [this compound] < Solubility Limit) det_sol->start_exp Inform Concentration add_stock Add stock to buffer with vigorous mixing start_exp->add_stock observe Observe for Precipitation add_stock->observe precip_yes Precipitate Forms observe->precip_yes Yes precip_no No Precipitate (Proceed with Assay) observe->precip_no No action1 Action: Lower Final [this compound] precip_yes->action1 action2 Action: Optimize Mixing Protocol precip_yes->action2 action3 Action: Check Stock Solution Integrity precip_yes->action3 action1->add_stock Re-attempt

Caption: Troubleshooting workflow for preventing this compound precipitation.

Signaling Pathway Inhibition

This compound has been reported to inhibit neutrophil activation by interfering with the signaling cascade downstream of the fMLP receptor.[2] It has also been identified as an inhibitor of the TRPC6 channel.[3][9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLPR fMLP Receptor Gi Gi Protein (βγ subunit) fMLPR->Gi Src Src Kinase Gi->Src PLC PLCβ Gi->PLC TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx p38 p38 Src->p38 ERK ERK1/2 Src->ERK AKT AKT Src->AKT Neutrophil_Activation Neutrophil Activation (e.g., Superoxide (B77818) Production) p38->Neutrophil_Activation ERK->Neutrophil_Activation AKT->Neutrophil_Activation Ca_influx->Neutrophil_Activation This compound This compound This compound->Gi Inhibits Interaction This compound->TRPC6 Inhibits

Caption: Simplified signaling pathways inhibited by this compound.

Factors Influencing this compound Solubility

This diagram illustrates the key experimental factors that must be balanced to maintain this compound in solution.

G center This compound Solubility conc Concentration center->conc temp Temperature center->temp dmso DMSO % center->dmso ph Buffer pH & Ionic Strength center->ph mixing Mixing Speed center->mixing precip Precipitation Risk conc->precip Increases temp->precip Decreases (usually) dmso->precip Increases (if >1-2%) mixing->precip Decreases (if rapid)

References

Larixol Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of Larixol in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

This compound is primarily known to inhibit the fMLP-induced signaling pathway in human neutrophils. It achieves this by targeting the βγ subunit of the Gi-protein associated with the fMLP receptor, thereby interrupting its interaction with downstream signaling molecules.[1][2] This disruption leads to the attenuation of downstream signaling cascades involving Src kinase, ERK1/2, p38, and AKT phosphorylation.[1][2][3][4][5]

Q2: Besides its primary target, what are other known molecular targets of this compound?

This compound and its derivatives have been identified as blockers of the transient receptor potential canonical 6 (TRPC6) cation channel.[6][7][8][9] It exhibits a degree of selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7.[6][9]

Q3: Are there conflicting reports on this compound's mechanism of action?

Yes, while one study extensively details this compound's inhibitory effects on fMLP-induced neutrophil activation via Gi-protein βγ subunit interaction[1][2], a more recent study using this compound from two different commercial sources reported no inhibitory effect on neutrophil responses mediated by the Gαi-coupled formyl peptide receptors FPR1 and FPR2.[10] Researchers should be aware of this discrepancy when interpreting their results.

Q4: What are the reported IC50 values for this compound's activities?

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various assays.

Activity Cell/System IC50 (µM) Reference
fMLP-induced superoxide (B77818) anion productionHuman neutrophils1.98 ± 0.14[1][2]
fMLP-induced cathepsin G releaseHuman neutrophils2.76 ± 0.15[1][2]
Recombinant TRPC6 inhibition (by Larixyl acetate)Recombinant expression system0.1 - 0.6[6][9]
TRPC6 inhibition (by Larixyl acetate)Recombinant expression system0.58[7]
TRPC3 inhibition (by Larixyl acetate)Recombinant expression system6.83[7]

Troubleshooting Guides

Issue 1: Unexpected inhibition of a signaling pathway seemingly unrelated to fMLP/Gi-protein signaling.

  • Possible Cause: Off-target inhibition of TRPC channels. This compound is a known inhibitor of TRPC6 and to a lesser extent, TRPC3 and TRPC7.[6][7][9] These channels are involved in regulating intracellular calcium levels, which can impact a wide array of signaling pathways.

  • Troubleshooting Steps:

    • Review the Literature: Determine if the unexpected signaling pathway is known to be regulated by intracellular calcium concentrations or TRPC channel activity.

    • Measure Intracellular Calcium: Perform a calcium imaging assay (e.g., using Fura-2 or Fluo-4) to assess whether this compound treatment alters intracellular calcium levels in your cellular model upon stimulation.

    • Use a TRPC6 Agonist/Antagonist: Compare the effects of this compound with a known TRPC6 agonist (e.g., GSK1702160A) or antagonist (e.g., SAR7334) to see if they produce similar or opposing effects on your pathway of interest.

Issue 2: this compound fails to inhibit fMLP-induced responses in our neutrophil assay.

  • Possible Cause: This aligns with a published report where this compound from two commercial suppliers did not inhibit FPR1 and FPR2-mediated neutrophil responses.[10] The purity or isomeric form of the this compound compound may vary between suppliers.

  • Troubleshooting Steps:

    • Source and Purity Verification: If possible, obtain this compound from the same supplier cited in the original positive studies or analyze the purity and identity of your compound using techniques like HPLC and mass spectrometry.

    • Positive Control: Ensure your fMLP-induced assay is working correctly by using a known inhibitor of this pathway (e.g., a PI3K or Src inhibitor) as a positive control.

    • Dose-Response Curve: Perform a wide dose-response curve for this compound to ensure you are testing an effective concentration range.

Issue 3: Observed effects on cell viability or proliferation that are not explained by the known targets.

  • Possible Cause: this compound's inhibition of Src, ERK, and AKT signaling pathways can have profound effects on cell survival and proliferation in various cell types, not just neutrophils.[1][4][5] These are central signaling nodes that regulate numerous cellular processes.

  • Troubleshooting Steps:

    • Western Blot Analysis: Perform western blots to analyze the phosphorylation status of key proteins in the Src (e.g., Src pY416), MAPK/ERK (e.g., ERK1/2 pT202/Y204), and PI3K/AKT (e.g., AKT pS473) pathways in your specific cell line after this compound treatment.

    • Cell Cycle Analysis: Use flow cytometry to perform cell cycle analysis (e.g., with propidium (B1200493) iodide staining) to determine if this compound is causing cell cycle arrest.

    • Apoptosis Assays: Conduct assays to detect apoptosis, such as Annexin V/PI staining or caspase-3/7 activity assays, to see if the observed effects on viability are due to programmed cell death.

Experimental Protocols

1. Immunoprecipitation to Detect Protein-Protein Interaction

This protocol is adapted from the study by Liao et al. (2022) to investigate the effect of this compound on the interaction between Gβγ and Src.[1]

  • Cell Lysis: Lyse treated and untreated neutrophils with immunoprecipitation buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Gβ antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads three times with lysis buffer.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by western blotting using an anti-Src antibody.

2. Intracellular Calcium Measurement

  • Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove extracellular dye.

  • This compound Treatment: Pre-incubate the cells with the desired concentration of this compound for a specified time.

  • Stimulation and Measurement: Place the cells in a fluorometer or on a fluorescence microscope. Establish a baseline fluorescence reading and then add the stimulus (e.g., a TRPC6 agonist or the primary stimulus in your experiment). Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emission at two different excitation wavelengths.

Visualizations

Larixol_Signaling_Pathway fMLP fMLP FPR fMLP Receptor (GPCR) fMLP->FPR Gi Gi Protein (αβγ) FPR->Gi G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i Gαi Gi->G_alpha_i Src Src Kinase G_beta_gamma->Src PLC_beta PLCβ G_beta_gamma->PLC_beta This compound This compound This compound->G_beta_gamma Inhibits Interaction ERK ERK1/2 Src->ERK p38 p38 Src->p38 AKT AKT Src->AKT Ca_mobilization Intracellular Ca²⁺ Mobilization PLC_beta->Ca_mobilization Neutrophil_responses Neutrophil Responses (Superoxide Production, Chemotaxis, etc.) ERK->Neutrophil_responses p38->Neutrophil_responses AKT->Neutrophil_responses Ca_mobilization->Neutrophil_responses

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Q1 Is the effect related to calcium signaling? Start->Q1 A1_Yes Investigate TRPC6 Inhibition Q1->A1_Yes Yes Q2 Is there a lack of fMLP inhibition in neutrophils? Q1->Q2 No Exp1 Perform Calcium Imaging Assay A1_Yes->Exp1 A1_No Consider other off-target effects or primary pathway modulation A2_Yes Verify Compound Source and Purity Q2->A2_Yes Yes Q3 Are cell viability or proliferation affected? Q2->Q3 No Exp2 Run Positive Controls and Dose-Response A2_Yes->Exp2 Q3->A1_No No A3_Yes Assess Downstream Pathways (Src, ERK, AKT) Q3->A3_Yes Yes Exp3 Perform Western Blot for p-Src, p-ERK, p-AKT A3_Yes->Exp3

Caption: Troubleshooting workflow for this compound experiments.

References

Larixol Interference with Common Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when working with Larixol in common biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a labdane-type diterpene extracted from plants such as those from the Euphorbia and Larix genera.[1][2] It has been investigated for various biological activities. One study reported that this compound inhibits fMLP-induced superoxide (B77818) anion production and chemotaxis in human neutrophils by targeting the βγ subunit of the Gi-protein.[1][3] However, a more recent study from 2023 contests these findings, stating that this compound does not inhibit Gαi containing G proteins or affect signaling mediated by formyl peptide receptors in human neutrophils.[4] this compound and its derivatives have also been identified as inhibitors of the TRPC6 cation channel.[2][5]

Q2: What are the physicochemical properties of this compound that might lead to assay interference?

This compound is an off-white to pale yellow, hygroscopic solid.[6] Its solubility is reported to be slight in chloroform, DMSO, and methanol. This limited aqueous solubility is a key factor that can contribute to assay interference, as it may lead to the formation of aggregates in buffered solutions commonly used for biochemical assays.

Q3: What are the general mechanisms by which a compound like this compound can interfere with biochemical assays?

Assay interference can be caused by several mechanisms not related to the specific biological target of interest. For compounds like this compound, a diterpene natural product, these can include:

  • Aggregation: At certain concentrations, molecules can form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition. This is a common issue with hydrophobic compounds that have limited aqueous solubility.

  • Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify proteins or other assay components.

  • Optical Interference: If the compound is colored or fluorescent, it can interfere with absorbance or fluorescence-based readouts.

  • Redox Activity: The compound may have redox properties that can interfere with assays that rely on redox-sensitive reagents or reactions.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues that may arise when working with this compound.

Issue 1: Observed inhibition of an enzyme that is not consistent across different assay formats.

Possible Cause: Compound aggregation.

Troubleshooting Steps:

  • Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration, whereas the IC50 of aggregating inhibitors will increase linearly with the enzyme concentration.

  • Include Detergents: The addition of a non-ionic detergent, such as 0.01-0.1% Triton X-100 or Tween-20, to the assay buffer can disrupt aggregates. If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of a detergent, aggregation is the likely cause of the observed inhibition.

  • Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates of this compound in the assay buffer.

Issue 2: High background signal in a fluorescence-based assay.

Possible Cause: Intrinsic fluorescence of this compound or interference with the fluorescent probe.

Troubleshooting Steps:

  • Measure Intrinsic Fluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe or enzyme to determine if the compound itself is fluorescent at the excitation and emission wavelengths used in the assay.

  • Spectral Scan: Perform a full excitation and emission scan of this compound to identify its fluorescence profile and determine if it overlaps with that of your assay's fluorophore.

  • Use Alternative Probes: If there is significant spectral overlap, consider using a fluorescent probe with a different excitation and emission profile.

Issue 3: Inconsistent results and poor reproducibility.

Possible Cause: Poor solubility and precipitation of this compound in the assay buffer.

Troubleshooting Steps:

  • Solubility Assessment: Visually inspect the assay wells for any signs of precipitation. You can also measure the absorbance at a high wavelength (e.g., 600 nm) to detect light scattering due to precipitates.

  • Optimize Solvent Concentration: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low and consistent across all experiments, as high concentrations can affect enzyme activity and compound solubility.

  • Sonication: Briefly sonicating the assay plate after the addition of this compound may help to dissolve any small precipitates.

Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in specific biological assays.

Target/ProcessAssay SystemIC50 (µM)Reference
fMLP-induced superoxide anion productionHuman neutrophils1.98 ± 0.14[1][3]
fMLP-induced cathepsin G releaseHuman neutrophils2.76 ± 0.15[1][3]
TRPC6 channel inhibition (by Larixyl acetate)Recombinant TRPC6 channels0.1 - 0.6[2]

Experimental Protocols

Aggregation Counter-Screen Assay

This protocol is designed to determine if the observed inhibitory activity of this compound is due to aggregation.

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer containing 0.01% (v/v) Triton X-100.

  • Compound Preparation: Prepare a serial dilution of this compound in both Buffer A and Buffer B.

  • Assay Procedure:

    • Add the this compound dilutions to the appropriate wells of a microplate.

    • Add the enzyme to all wells.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress according to the standard assay protocol.

  • Data Analysis: Compare the dose-response curves of this compound in Buffer A and Buffer B. A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Visualizations

Hit_Validation_Workflow Primary_Screening Primary Screening Hit Confirm_Activity Confirm Activity in Primary Assay Primary_Screening->Confirm_Activity Dose_Response Dose-Response Curve Confirm_Activity->Dose_Response Orthogonal_Assay Test in Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screen Perform Counter-Screens (e.g., Aggregation, Fluorescence) Orthogonal_Assay->Counter_Screen Mechanism_of_Action Mechanism of Action Studies Counter_Screen->Mechanism_of_Action Clean Profile False_Positive False Positive (Assay Interference) Counter_Screen->False_Positive Interference Detected Genuine_Hit Genuine Hit Mechanism_of_Action->Genuine_Hit

Caption: A general workflow for hit validation to distinguish genuine hits from false positives caused by assay interference.

Troubleshooting_Decision_Tree Start Unexpected Inhibition Observed Check_Aggregation Is inhibition reduced by detergent? Start->Check_Aggregation Check_Fluorescence Does the compound have intrinsic fluorescence? Check_Aggregation->Check_Fluorescence No Aggregation Likely Aggregation-based Inhibition Check_Aggregation->Aggregation Yes Check_Solubility Is there evidence of precipitation? Check_Fluorescence->Check_Solubility No Fluorescence_Interference Fluorescence Interference Check_Fluorescence->Fluorescence_Interference Yes Solubility_Issue Solubility/Precipitation Issue Check_Solubility->Solubility_Issue Yes Further_Investigation Investigate Other Mechanisms (e.g., Reactivity, Target-based) Check_Solubility->Further_Investigation No

Caption: A decision tree to guide the troubleshooting of potential assay interference by a test compound like this compound.

Larixol_Signaling_Pathway cluster_receptor fMLP Receptor Signaling cluster_downstream Downstream Signaling fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 Gi_protein Gi Protein (αβγ) FPR1->Gi_protein G_beta_gamma Gβγ Gi_protein->G_beta_gamma PLC_beta PLCβ G_beta_gamma->PLC_beta Src_Kinase Src Kinase G_beta_gamma->Src_Kinase Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC_beta->Ca_Mobilization PKC_p47phox PKC Phosphorylation & p47phox Translocation Ca_Mobilization->PKC_p47phox Superoxide_Production Superoxide Anion Production PKC_p47phox->Superoxide_Production This compound This compound This compound->G_beta_gamma Inhibition Contradictory_Evidence Contradictory Evidence Exists (Sundqvist et al., 2023) This compound->Contradictory_Evidence

Caption: The reported signaling pathway of this compound's inhibitory action on fMLP-induced superoxide production, with a note on the conflicting findings.[1][3][4]

References

Validation & Comparative

A Comparative Efficacy Analysis of Larixol and Larixyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of Larixol and its acetylated derivative, larixyl acetate (B1210297). The information presented is collated from preclinical studies and is intended to inform research and development in pharmacology and medicinal chemistry.

Chemical Structures and Properties

FeatureThis compoundLarixyl Acetate
Chemical Structure DiterpenoidDiterpenoid
Molecular Formula C₂₀H₃₄O₂C₂₂H₃₆O₃
Molecular Weight 306.48 g/mol 348.52 g/mol

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound and larixyl acetate in various preclinical models.

Biological ActivityAssay/ModelCompoundEfficacy Metric (IC₅₀/ED₅₀/MIC)Reference
TRPC6 Inhibition OAG-stimulated Ca²⁺ entry in HEK hTRPC6-YFP cellsThis compoundIC₅₀ = 2.04 µM[1]
OAG-stimulated Ca²⁺ entry in HEK hTRPC6-YFP cellsLarixyl AcetateIC₅₀ = 0.58 µM[1]
TRPC3 Inhibition OAG-stimulated Ca²⁺ entry in HEK hTRPC3-YFP cellsThis compound-[1]
OAG-stimulated Ca²⁺ entry in HEK hTRPC3-YFP cellsLarixyl AcetateIC₅₀ = 6.83 µM[2]
Analgesic Activity Spared Nerve Injury (SNI) model in rats (Mechanical Allodynia)Larixyl AcetateED₅₀ = 13.43 µM (intrathecal)[3][4]
Anti-inflammatory Activity Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in SNI modelLarixyl AcetateDose-dependent inhibition at 30 µM[4]
Antifungal Activity Against Plasmopara viticolaThis compound/Larixyl Acetate combinationMIC₁₀₀ = 6-23 µg/mL[5]
Antibacterial Activity Against Staphylococcus aureusLarch Bark Procyanidins (containing this compound)MIC = 1.75 mg/mL[6]

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; MIC: Minimum inhibitory concentration.

Experimental Protocols

TRPC6 Inhibition Assay (Calcium Influx Assay)

This protocol outlines a method to determine the inhibitory effect of this compound and larixyl acetate on TRPC6 channels using a fluorescence-based calcium imaging assay.[7][8]

a. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 (HEK hTRPC6-YFP) are cultured in appropriate media.

  • Cells are seeded into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay and incubated for 24-48 hours.[8]

b. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a Hanks' Balanced Salt Solution (HBSS).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution is prepared according to the manufacturer's instructions and added to each well.

  • The plate is incubated for 60 minutes at 37°C in the dark to allow for dye uptake.

c. Compound Incubation:

  • After incubation, the dye solution is removed, and cells are washed again with HBSS.

  • Serial dilutions of this compound and larixyl acetate are prepared in HBSS.

  • 100 µL of the compound dilutions or vehicle control (e.g., 0.1% DMSO in HBSS) are added to the respective wells and incubated for 10-20 minutes.[8]

d. Measurement of Calcium Influx:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • A baseline fluorescence reading is taken for 30-60 seconds.[8]

  • A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to all wells to a final concentration of 50-100 µM to stimulate calcium influx.[8]

  • The change in fluorescence intensity is recorded for 3-5 minutes.[8]

e. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the response of the agonist-only control.

  • The data is plotted to generate a dose-response curve, from which the IC₅₀ value is determined.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This in vivo assay is a standard model to evaluate the anti-inflammatory properties of compounds.[9][10][11]

a. Animals:

  • Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.

b. Experimental Groups:

  • Animals are randomly divided into groups (n=6):

    • Vehicle Control group

    • Positive Control group (e.g., Indomethacin, 10 mg/kg)

    • This compound/Larixyl Acetate treated groups (various doses)

c. Drug Administration:

  • Test compounds (this compound or larixyl acetate) and the positive control are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.

d. Induction of Edema:

  • A 1% solution of carrageenan in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.

e. Measurement of Paw Volume:

  • The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

f. Data Analysis:

  • The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Broth Microdilution Method for Antifungal Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[12][13][14]

a. Fungal Inoculum Preparation:

  • The fungal strain of interest is cultured on an appropriate agar (B569324) medium.

  • A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL).

b. Preparation of Microdilution Plates:

  • A 96-well microtiter plate is used.

  • Serial two-fold dilutions of this compound are prepared in a suitable broth medium (e.g., RPMI-1640) directly in the wells of the plate.

c. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.

  • The final volume in each well is typically 200 µL.

  • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungus.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth compared to the drug-free control well.

Signaling Pathways and Mechanisms of Action

Larixyl Acetate: TRPC6 Inhibition and Downstream Signaling

Larixyl acetate has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that plays a significant role in calcium signaling. Dysregulation of TRPC6 activity is implicated in various pathological conditions.

The inhibitory action of larixyl acetate on TRPC6 has been shown to modulate downstream signaling pathways, notably the mTOR (mammalian target of rapamycin) pathway. In models of cardiac hypertrophy, larixyl acetate-mediated inhibition of TRPC6 leads to a decrease in the phosphorylation of mTOR.[15] This, in turn, enhances autophagy and reduces endoplasmic reticulum (ER) stress and apoptosis, thereby exerting a cardioprotective effect.

Larixyl_Acetate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPC6 TRPC6 Channel Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates mTOR mTOR Ca2_influx->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits ER_Stress ER Stress mTOR->ER_Stress Promotes Apoptosis Apoptosis mTOR->Apoptosis Promotes Larixyl_Acetate Larixyl Acetate Larixyl_Acetate->TRPC6 Inhibits

Caption: Larixyl acetate inhibits TRPC6, modulating mTOR signaling.

This compound: Potential Mechanisms of Action

While the primary mechanism of action for this compound is also believed to be through TRPC6 inhibition, its broader biological activities, such as its antifungal and antibacterial effects, may involve other mechanisms. For instance, the antibacterial action of larch bark extracts, which contain this compound, has been attributed to the disruption of bacterial cell wall and membrane integrity, interference with protein synthesis, and binding to bacterial DNA.[6] Further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in these contexts.

Larixol_Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy TRPC6_Assay TRPC6 Inhibition Assay (IC₅₀ Determination) Anti_inflammatory_Model Anti-inflammatory Model (e.g., Paw Edema) TRPC6_Assay->Anti_inflammatory_Model Mechanistic Link Analgesic_Model Analgesic Model (e.g., Neuropathic Pain) TRPC6_Assay->Analgesic_Model Mechanistic Link Antifungal_Assay Antifungal Susceptibility (MIC Determination) Antibacterial_Assay Antibacterial Susceptibility (MIC Determination) This compound This compound This compound->TRPC6_Assay This compound->Antifungal_Assay This compound->Antibacterial_Assay Larixyl_Acetate Larixyl Acetate Larixyl_Acetate->TRPC6_Assay Larixyl_Acetate->Anti_inflammatory_Model Larixyl_Acetate->Analgesic_Model

Caption: Experimental workflow for comparing this compound and larixyl acetate.

References

Larixol versus other known TRPC6 inhibitors like SAR7334

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Larixol and SAR7334 as TRPC6 Inhibitors

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling. Its dysregulation has been implicated in the pathophysiology of several diseases, making it a significant target for drug discovery. This guide provides a detailed comparison of two prominent TRPC6 inhibitors: this compound, a natural product derived from larch resin, and its more potent derivative larixyl acetate (B1210297), against the synthetic compound SAR7334. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Data Presentation: Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, larixyl acetate, and SAR7334 against TRPC6 and other related TRPC channels. This data provides a quantitative comparison of their potency and selectivity.

CompoundTargetIC50Assay TypeReference
This compound TRPC6~2.04 µMCa2+ influx assay[1]
TRPC3>10 µMCa2+ influx assay[1]
Larixyl Acetate TRPC60.1-0.6 µMCa2+ influx assay[2][3]
TRPC3~6.38 µMCa2+ influx assay[1]
TRPC7~5-fold less potent than TRPC6Ca2+ influx assay[2]
SAR7334 TRPC67.9 nMWhole-cell patch-clamp[4][5][6]
TRPC69.5 nMCa2+ influx assay[4][5][6]
TRPC3282 nMCa2+ influx assay[4][5][6]
TRPC7226 nMCa2+ influx assay[4][5][6]
TRPC4Not affectedCa2+ influx assay[4][5][6]
TRPC5Not affectedCa2+ influx assay[4][5][6]

Mechanism of Action

Both larixyl acetate and SAR7334 act as direct inhibitors of the TRPC6 channel.[2][4] They block the influx of cations, primarily Ca2+, through the channel pore, thereby attenuating downstream signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Influx Assay

This assay measures the change in intracellular calcium concentration in response to channel activation and inhibition.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing human TRPC6 are cultured in appropriate media.

  • Cells are seeded into black, clear-bottom 96-well plates and incubated for 24-48 hours.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating them with a dye solution for 30-60 minutes at 37°C.

3. Compound Incubation:

  • After dye loading, cells are washed to remove excess dye.

  • Cells are then incubated with varying concentrations of the test inhibitor (this compound, larixyl acetate, or SAR7334) or vehicle control for 10-20 minutes.

4. Channel Activation and Measurement:

  • The 96-well plate is placed in a fluorescence plate reader.

  • Baseline fluorescence is measured before the addition of a TRPC6 agonist.

  • TRPC6 channels are activated by adding an agonist such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

  • The change in fluorescence intensity, corresponding to the influx of calcium, is recorded over time.

5. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the response of the agonist alone.

  • The IC50 value is determined by fitting the concentration-response data to a logistic function.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through the TRPC6 channels in the cell membrane.

1. Cell Preparation:

  • Cells expressing TRPC6 are plated on glass coverslips.

2. Recording Setup:

  • A coverslip is placed in a recording chamber on a microscope stage and perfused with an external bath solution.

  • A glass micropipette with a fine tip (3-5 MΩ resistance) is filled with an internal solution and mounted on a micromanipulator.

3. Whole-Cell Configuration:

  • The micropipette is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

  • The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for the measurement of currents across the entire cell membrane.

4. Current Recording:

  • The cell membrane potential is held at a constant voltage (e.g., -60 mV).

  • TRPC6 channels are activated by perfusing the cell with a solution containing an agonist (e.g., OAG).

  • The resulting ionic currents are recorded before and after the application of the inhibitor (this compound, larixyl acetate, or SAR7334) at various concentrations.

5. Data Analysis:

  • The inhibition of the TRPC6 current by the compound is measured.

  • The IC50 value is determined from the concentration-response curve.

Mandatory Visualization

TRPC6 Signaling Pathway

The following diagram illustrates the general signaling pathway involving the activation of TRPC6.

TRPC6_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Mediates Downstream Downstream Cellular Responses Ca_influx->Downstream Initiates

Caption: Simplified TRPC6 signaling pathway upon G-protein coupled receptor (GPCR) activation.

Experimental Workflow: Calcium Influx Assay

The workflow for determining inhibitor potency using a calcium influx assay is depicted below.

Calcium_Influx_Workflow Start Start Seed_Cells Seed TRPC6-expressing cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with Ca2+ sensitive dye Seed_Cells->Load_Dye Incubate_Inhibitor Incubate with Inhibitor (this compound or SAR7334) Load_Dye->Incubate_Inhibitor Measure_Baseline Measure baseline fluorescence Incubate_Inhibitor->Measure_Baseline Activate_Channel Activate TRPC6 with agonist (OAG) Measure_Baseline->Activate_Channel Record_Fluorescence Record fluorescence change Activate_Channel->Record_Fluorescence Analyze_Data Analyze data and determine IC50 Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based calcium influx assay to screen for TRPC6 inhibitors.

Logical Relationship: Inhibitor Selectivity

The following diagram illustrates the selectivity profile of Larixyl Acetate and SAR7334.

Inhibitor_Selectivity Larixyl_Acetate Larixyl Acetate (µM Potency) TRPC6 TRPC6 Larixyl_Acetate->TRPC6 High Selectivity TRPC3 TRPC3 Larixyl_Acetate->TRPC3 Lower Selectivity TRPC7 TRPC7 Larixyl_Acetate->TRPC7 Moderate Selectivity SAR7334 SAR7334 (nM Potency) SAR7334->TRPC6 Very High Selectivity SAR7334->TRPC3 Lower Selectivity SAR7334->TRPC7 Lower Selectivity

Caption: Comparative selectivity of Larixyl Acetate and SAR7334 for TRPC channels.

References

Validation of Larixol's inhibitory effect on fMLP-induced neutrophil activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Larixol's potential as an inhibitor of fMLP-induced neutrophil activation reveals a complex picture, with conflicting evidence in the scientific literature. This guide provides a detailed comparison of this compound with other known inhibitors, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation of potential therapeutic agents targeting neutrophil-mediated inflammation.

Neutrophils, the most abundant type of white blood cell, are a critical component of the innate immune system. Their activation by chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a key step in the inflammatory response. However, excessive or prolonged neutrophil activation can lead to tissue damage and is implicated in a variety of inflammatory diseases. Consequently, the identification of compounds that can modulate neutrophil activation is a significant area of therapeutic research.

This compound, a diterpene extracted from the root of Euphorbia formosana, has been investigated for its anti-inflammatory properties. One study has suggested that this compound effectively inhibits fMLP-induced neutrophil functions by targeting the βγ subunit of the Gi-protein coupled to the fMLP receptor. However, subsequent research has challenged these findings, with a 2023 study reporting that commercially sourced this compound did not inhibit fMLP-mediated neutrophil responses. This guide presents the available data for this compound alongside a comparison with other compounds known to inhibit fMLP-induced neutrophil activation, providing a valuable resource for the scientific community.

Comparative Inhibitory Effects on fMLP-Induced Neutrophil Activation

The following table summarizes the in vitro efficacy of this compound and a selection of alternative compounds in inhibiting key neutrophil functions triggered by fMLP. The IC50 values represent the concentration of the inhibitor required to reduce the specified neutrophil response by 50%.

CompoundTarget/MechanismNeutrophil Function InhibitedIC50 (µM)
This compound Gi-protein βγ subunitSuperoxide (B77818) Anion Production1.98 ± 0.14
Cathepsin G Release2.76 ± 0.15
CI-949 UnknownMyeloperoxidase Release34.4
Superoxide Anion Generation33.9[1]
Wortmannin PI3KSuperoxide Anion Production0.0021
SB 203580 p38 MAPKSuperoxide Anion Production38.2
Sulfasalazine fMLP Receptor BindingSuperoxide Anion Production / Chemotaxis~10[2]
Eugenol MyeloperoxidaseMyeloperoxidase Activity19.2 µg/mL

Note: The data for this compound is based on a single study and is contested by other research.

Experimental Protocols

Accurate and reproducible assessment of neutrophil function is paramount in the evaluation of potential inhibitors. Below are detailed methodologies for key experiments used to measure fMLP-induced neutrophil activation.

Superoxide Anion Production Assay (Cytochrome c Reduction)

This assay quantifies the production of superoxide anions (O2⁻), a key component of the neutrophil respiratory burst.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Cytochrome c (from horse heart)

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

  • Resuspend the purified neutrophils in HBSS.

  • Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Add cytochrome c to each well of a 96-well plate.

  • Add the pre-incubated neutrophils to the wells.

  • Stimulate the neutrophils by adding fMLP to the wells.

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

  • Calculate the rate of superoxide production and determine the IC50 value of the test compound.

Degranulation Assay (Myeloperoxidase Release)

This assay measures the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, as an indicator of degranulation.

Materials:

  • Isolated human neutrophils

  • HBSS with Ca²⁺ and Mg²⁺

  • Cytochalasin B

  • fMLP

  • Test compound

  • MPO substrate solution (e.g., o-dianisidine dihydrochloride (B599025) and hydrogen peroxide)

  • Stopping solution (e.g., sodium azide)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Isolate and resuspend human neutrophils in HBSS.

  • Pre-incubate the neutrophils with the test compound or vehicle control.

  • Prime the neutrophils with cytochalasin B to enhance degranulation.

  • Stimulate the cells with fMLP.

  • Pellet the neutrophils by centrifugation.

  • Transfer the supernatant to a new 96-well plate.

  • Add the MPO substrate solution to each well and incubate.

  • Stop the reaction with the stopping solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculate the percentage of MPO release relative to a positive control (e.g., total cell lysate) and determine the IC50 value.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of neutrophils to migrate along a chemotactic gradient.

Materials:

  • Isolated human neutrophils

  • Chemotaxis medium (e.g., RPMI with 0.5% BSA)

  • fMLP (chemoattractant)

  • Test compound

  • Boyden chamber apparatus with a porous membrane (e.g., 3-5 µm pores)

  • Microscope

Procedure:

  • Isolate and resuspend neutrophils in chemotaxis medium.

  • Pre-incubate the neutrophils with the test compound or vehicle control.

  • Place the chemoattractant (fMLP) in the lower chamber of the Boyden apparatus.

  • Place the porous membrane over the lower chamber.

  • Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

  • After the incubation period, remove the membrane, fix, and stain the cells.

  • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

  • Calculate the percentage of inhibition of chemotaxis compared to the control and determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

fMLP_Signaling_Pathway fMLP fMLP FPR fMLP Receptor (FPR) fMLP->FPR G_protein Gi Protein (αβγ) FPR->G_protein G_beta_gamma βγ subunit G_protein->G_beta_gamma This compound This compound This compound->G_beta_gamma inhibits interaction (proposed) PLC Phospholipase C (PLC) G_beta_gamma->PLC activates PI3K_Akt PI3K/Akt Pathway G_beta_gamma->PI3K_Akt PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Pathway PKC->MAPK Neutrophil_Activation Neutrophil Activation (ROS, Degranulation, Chemotaxis) MAPK->Neutrophil_Activation PI3K_Akt->Neutrophil_Activation

Caption: Proposed mechanism of this compound's inhibitory action on the fMLP signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation & Measurement cluster_analysis Data Analysis isolate_neutrophils Isolate Human Neutrophils pre_incubate Pre-incubate with Test Compound (e.g., this compound) isolate_neutrophils->pre_incubate stimulate Stimulate with fMLP pre_incubate->stimulate measure_ros Measure Superoxide Production stimulate->measure_ros measure_degranulation Measure Degranulation stimulate->measure_degranulation measure_chemotaxis Measure Chemotaxis stimulate->measure_chemotaxis calculate_inhibition Calculate % Inhibition measure_ros->calculate_inhibition measure_degranulation->calculate_inhibition measure_chemotaxis->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General experimental workflow for assessing inhibitors of fMLP-induced neutrophil activation.

Inhibitor_Comparison cluster_this compound This compound (Contested) cluster_alternatives Alternatives fMLP_Activation fMLP-Induced Neutrophil Activation Superoxide Production Degranulation Chemotaxis This compound This compound Larixol_target Gi-protein βγ subunit This compound->Larixol_target targets Alternatives Alternative Inhibitors PI3K_i Wortmannin (PI3K) p38_i SB 203580 (p38 MAPK) Receptor_antagonist Sulfasalazine (FPR) Larixol_target->fMLP_Activation:n inhibits PI3K_i->fMLP_Activation:n inhibits p38_i->fMLP_Activation:n inhibits Receptor_antagonist->fMLP_Activation:n inhibits

References

Cross-validation of Larixol's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Larixol and its alternatives across various cell lines. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound, a labdane-type diterpenoid, has demonstrated notable biological activities, primarily as an inhibitor of G-protein-coupled receptor (GPCR) signaling and as a modulator of Transient Receptor Potential Canonical 6 (TRPC6) channels. This guide compares the activity of this compound and its acetylated form, Larixyl Acetate (B1210297), with other known TRPC6 inhibitors, BI 749327 and SAR7334. The comparative data highlights differences in potency and cellular effects, providing a valuable resource for selecting the appropriate compound for specific research applications.

Data Presentation: Comparative Activity of this compound and Alternatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative compounds in various cell lines and functional assays. This data is crucial for comparing the potency and selectivity of these compounds.

CompoundCell LineAssayIC50Reference
This compound Human NeutrophilsfMLP-induced Superoxide (B77818) Production1.98 µM[1][2]
Larixyl Acetate HEK293 (recombinant)TRPC6 Inhibition0.1-0.6 µM[3][4]
BI 749327 HEK293 (recombinant)Human TRPC6 Inhibition19 nM[5]
SAR7334 CHO or HEK293TRPC6-mediated Ca2+ Influx9.5 nM[6]

Signaling Pathways and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the signaling pathways it modulates and the typical workflow for its cross-validation.

fMLP-induced Signaling Pathway in Human Neutrophils

This compound has been shown to inhibit the fMLP-induced superoxide anion production in human neutrophils. This pathway is initiated by the binding of the chemoattractant peptide fMLP to its G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades that result in the production of reactive oxygen species (ROS).

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP fMLP GPCR fMLP Receptor (GPCR) fMLP->GPCR G_protein Gi-protein (αβγ subunits) GPCR->G_protein activates PLC PLC G_protein->PLC activates This compound This compound This compound->G_protein inhibits βγ subunit PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates NADPH_oxidase NADPH Oxidase PKC->NADPH_oxidase activates ROS Superoxide (ROS) NADPH_oxidase->ROS produces

fMLP-induced superoxide production pathway.
TRPC6 Signaling Pathway

Larixyl acetate is a known inhibitor of the TRPC6 channel, a non-selective cation channel. The activation of TRPC6 by diacylglycerol (DAG) leads to an influx of Ca2+, which in turn activates downstream signaling pathways, such as the calcineurin-NFAT pathway, involved in various cellular responses.

TRPC6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Larixyl_Acetate Larixyl Acetate Larixyl_Acetate->TRPC6 inhibits Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription NFAT->Gene_Transcription translocates to nucleus

TRPC6 signaling pathway and its inhibition.
Experimental Workflow for Cross-Validation

A systematic workflow is essential for the cross-validation of a compound's activity across different cell lines. This involves a series of experiments to determine the compound's effect on cell viability and its specific molecular targets.

Experimental_Workflow start Start: Select Compound (e.g., this compound) cell_line_selection Select Panel of Cell Lines (e.g., HeLa, MCF-7, A549, HEK293) start->cell_line_selection cell_culture Cell Culture and Seeding cell_line_selection->cell_culture compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT Assay) compound_treatment->viability_assay ic50_determination Determine IC50 Values viability_assay->ic50_determination pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) ic50_determination->pathway_analysis functional_assay Target-specific Functional Assay (e.g., Superoxide Production, Ca²⁺ Influx) ic50_determination->functional_assay data_analysis Data Analysis and Comparison pathway_analysis->data_analysis functional_assay->data_analysis conclusion Conclusion on Cross-Validated Activity data_analysis->conclusion

Workflow for cross-validating compound activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the cells and add 100 µL of media containing the desired concentration of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathways

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway.

  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Chemoattractant-induced Superoxide Production Assay

This assay measures the production of superoxide anions by neutrophils in response to a chemoattractant like fMLP.

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of the test compound or vehicle control.

  • Superoxide Detection: Add a superoxide-sensitive probe (e.g., luminol (B1675438) or lucigenin) to the cell suspension.

  • Stimulation: Stimulate the cells with fMLP.

  • Measurement: Immediately measure the chemiluminescence or colorimetric change over time using a luminometer or spectrophotometer.

  • Data Analysis: Calculate the rate of superoxide production and determine the IC50 value of the inhibitor.

Conclusion

This guide provides a comparative overview of this compound's activity, highlighting its role as an inhibitor of fMLP-induced superoxide production and TRPC6 channels. The provided data and protocols offer a framework for researchers to conduct their own cross-validation studies and to select the most appropriate compound for their specific research needs. The significant difference in potency between this compound/Larixyl Acetate and the synthetic inhibitors BI 749327 and SAR7334 underscores the importance of careful compound selection based on the desired experimental outcomes. Further investigation into the cytotoxic effects of these compounds across a broader range of cancer cell lines is warranted to fully elucidate their therapeutic potential.

References

Larixol: A Comparative Guide to its Potency and IC50 Determination in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the potency and mechanism of action of novel compounds is paramount. Larixol, a naturally occurring diterpene, has emerged as a molecule of interest with demonstrated bioactivity in distinct cellular systems. This guide provides a comparative analysis of this compound's potency, summarized through its half-maximal inhibitory concentration (IC50) values in various assays, and details the experimental protocols for these evaluations. We also present a comparison with other alternative compounds targeting similar pathways.

This compound's Dual Mechanism of Action

This compound has been shown to exert its effects through at least two independent mechanisms:

  • Inhibition of Neutrophil Activation: this compound inhibits key functions of human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant. This inhibition is reportedly achieved by targeting the βγ subunit of the Gi-protein associated with the fMLP receptor.

  • TRPC6 Channel Inhibition: this compound and its derivative, larixyl acetate (B1210297), act as potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.

However, it is important to note that a conflicting study suggests this compound does not inhibit Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors. This underscores the necessity for careful consideration of experimental conditions and interpretation of results.

Potency of this compound and Alternatives: A Comparative Overview

The potency of this compound and its acetate derivative has been quantified in several key functional assays. The following tables summarize the IC50 values of this compound and compare them with other compounds acting on the same targets.

Table 1: Inhibition of fMLP-Induced Neutrophil Functions

CompoundAssayIC50 (µM)
This compound Superoxide (B77818) Anion Production1.98 ± 0.14
This compound Cathepsin G Release2.76 ± 0.15
Pyrazolidinone Carboxamide Deriv. (e.g., Cmpd 10) Superoxide Anion Production0.33 ± 0.03
Pyrazolidinone Carboxamide Deriv. (e.g., Cmpd 11) Superoxide Anion Production0.29 ± 0.04

Table 2: Inhibition of TRPC6 Channels

CompoundAssayIC50 (µM)Selectivity
This compound TRPC6 Inhibition (Ca2+ influx)~2.04Moderately selective over TRPC3
Larixyl Acetate TRPC6 Inhibition (Ca2+ influx)0.1 - 0.6~12-fold vs TRPC3, ~5-fold vs TRPC7
SAR7334 TRPC6 Inhibition (Patch-clamp)0.0079Highly selective
BI 749327 TRPC6 Inhibition (Patch-clamp)0.01385-fold vs TRPC3, 42-fold vs TRPC7
GFB-8438 TRPC4/TRPC5 Inhibition0.18 / 0.29Selective against TRPC6
ML204 TRPC4 Inhibition~1Selective within TRPC subfamily
SKF96365 TRPC Channel Blocker-Non-selective

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the IC50 values of this compound.

Inhibition of fMLP-Induced Neutrophil Superoxide Anion Production

This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.

  • Assay Principle: The assay is based on the reduction of cytochrome c by superoxide anions, which is measured spectrophotometrically at 550 nm.

  • Procedure:

    • Isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

    • The cells are then stimulated with fMLP in the presence of cytochrome c.

    • The reaction is stopped, and the absorbance of the supernatant is measured.

    • The IC50 value is calculated from the concentration-response curve.

Inhibition of fMLP-Induced Cathepsin G Release

This assay quantifies the degranulation of neutrophils by measuring the release of the serine protease Cathepsin G.

  • Neutrophil Preparation: Isolated human neutrophils are used.

  • Assay Principle: The enzymatic activity of released Cathepsin G is measured using a specific fluorogenic substrate.

  • Procedure:

    • Neutrophils are pre-treated with this compound or a vehicle.

    • fMLP is added to induce degranulation.

    • After incubation, the cell-free supernatant is collected.

    • The fluorogenic substrate for Cathepsin G is added to the supernatant, and the fluorescence is measured over time.

    • The IC50 is determined from the dose-response curve of enzyme activity inhibition.

TRPC6 Inhibition Assay in HEK293 Cells

The inhibitory effect of this compound on TRPC6 channels is typically assessed using a heterologous expression system.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express human TRPC6 channels.

  • Calcium Influx Assay:

    • Principle: Changes in intracellular calcium concentration ([Ca2+]i) upon channel activation are monitored using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Procedure:

      • TRPC6-expressing HEK293 cells are loaded with the fluorescent calcium indicator.

      • Cells are pre-incubated with different concentrations of this compound or its analogues.

      • The TRPC6 channel is activated using an agonist like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

      • The change in fluorescence intensity, corresponding to Ca2+ influx, is measured using a fluorescence plate reader or microscope.

      • IC50 values are calculated by fitting the concentration-response data.

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Principle: This technique directly measures the ionic currents flowing through the TRPC6 channels in the cell membrane.

    • Procedure:

      • A glass micropipette forms a high-resistance seal with a single TRPC6-expressing HEK293 cell.

      • The cell membrane is ruptured to allow control of the intracellular solution and measurement of whole-cell currents.

      • TRPC6 channels are activated by an agonist, and the resulting currents are recorded.

      • This compound is applied at various concentrations, and the inhibition of the TRPC6 current is measured.

      • The IC50 is determined from the concentration-dependent block of the channel current.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

fMLP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLP fMLP fMLPR fMLP Receptor (GPCR) fMLP->fMLPR Gi Gi Protein (αβγ) fMLPR->Gi G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i Gαi-GDP Gi->G_alpha_i PLC PLC Downstream Downstream Signaling PLC->Downstream Src Src Kinase Src->Downstream G_beta_gamma->PLC G_beta_gamma->Src This compound This compound This compound->G_beta_gamma Inhibition Neutrophil_Activation Neutrophil Activation (Superoxide production, Chemotaxis, Degranulation) Downstream->Neutrophil_Activation

Caption: fMLP signaling pathway in neutrophils and the inhibitory action of this compound.

Superoxide_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolation Isolate Human Neutrophils Preincubation Pre-incubate with This compound / Vehicle Isolation->Preincubation Stimulation Stimulate with fMLP in presence of Cytochrome c Preincubation->Stimulation Measurement Measure Absorbance at 550 nm Stimulation->Measurement Calculation Calculate IC50 from Dose-Response Curve Measurement->Calculation

Caption: Workflow for the neutrophil superoxide production assay.

TRPC6_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture TRPC6-expressing HEK293 cells Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Incubation Incubate with This compound / Vehicle Dye_Loading->Incubation Activation Activate TRPC6 with OAG Incubation->Activation Measurement Measure Fluorescence (Ca2+ influx) Activation->Measurement IC50_Calc Determine IC50 from Concentration-Response Measurement->IC50_Calc

Caption: Workflow for the TRPC6 inhibition calcium influx assay.

Head-to-Head Comparison: Larixol and GSK1702934A as Modulators of TRPC6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying the transient receptor potential canonical 6 (TRPC6) channel, Larixol and GSK1702934A represent two key modulators with opposing mechanisms of action. This guide provides a detailed, data-supported comparison of these compounds for researchers and professionals in drug development, offering insights into their respective properties and applications in TRPC6 research.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for this compound (and its more potent derivative, larixyl acetate) and GSK1702934A concerning their interaction with TRPC6 and related channels.

ParameterThis compound / Larixyl Acetate (B1210297)GSK1702934A
Primary Action on TRPC6 Inhibitor (Antagonist)Activator (Agonist)
Potency (TRPC6) This compound IC50: ~2.04 µM[1] Larixyl Acetate IC50: 0.1-0.6 µM[2][3]EC50: ~0.44 µM (440 nM)[4]
Selectivity Preferential for TRPC6. Larixyl acetate is ~12-fold selective for TRPC6 over TRPC3 and ~5-fold over TRPC7[1][2][3][5].Activates both TRPC3 and TRPC6. More potent on TRPC3 (EC50: ~0.08 µM)[4].
Mechanism of Action Blocks Ca2+ entry and ionic currents through TRPC6 channels[1][2].Directly activates TRPC6 by stimulating an extracellular cavity formed by the pore helix and S6 transmembrane helix[6][7][8].

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of this compound and GSK1702934A on TRPC6.

Calcium Imaging Assay for TRPC6 Inhibition by this compound/Larixyl Acetate

This protocol is designed to measure the inhibitory effect of this compound or larixyl acetate on TRPC6 channel activity by monitoring intracellular calcium levels.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer solution.

  • Compound Incubation: Various concentrations of this compound, larixyl acetate, or vehicle (DMSO) are pre-incubated with the cells.

  • Channel Activation: The TRPC6 channel is activated using a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

  • Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibitory effect is quantified by comparing the OAG-induced calcium influx in the presence and absence of the inhibitor. IC50 values are calculated from concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Activation by GSK1702934A

This protocol directly measures the ion channel currents to assess the activation of TRPC6 by GSK1702934A.

  • Cell Preparation: HEK293 cells expressing recombinant human TRPC6 are prepared for patch-clamp recording.

  • Recording Configuration: A whole-cell patch-clamp configuration is established. The intracellular pipette solution contains a physiological ionic composition, and the extracellular solution is a standard bath solution.

  • Compound Application: GSK1702934A is applied to the cell via the extracellular bath solution at various concentrations.

  • Voltage Protocol: The cell membrane potential is held at a specific voltage (e.g., -60 mV), and voltage ramps or steps are applied to elicit currents.

  • Current Measurement: The resulting inward and outward currents flowing through the TRPC6 channels are recorded.

  • Data Analysis: The magnitude of the current activated by GSK1702934A is measured. EC50 values are determined by fitting the concentration-response data to the Hill equation[9].

Visualizing Mechanisms and Workflows

Signaling Pathway of TRPC6 Modulation

The following diagram illustrates the opposing effects of this compound and GSK1702934A on the TRPC6 channel and subsequent intracellular calcium signaling.

TRPC6_Modulation cluster_membrane Cell Membrane TRPC6 TRPC6 Channel Ca_in Ca²⁺ Influx TRPC6->Ca_in Mediates GSK1702934A GSK1702934A (Agonist) GSK1702934A->TRPC6 Activates This compound This compound (Antagonist) This compound->TRPC6 Inhibits Downstream Downstream Signaling Ca_in->Downstream

Opposing actions of this compound and GSK1702934A on TRPC6.
Experimental Workflow for Compound Evaluation

This diagram outlines the general workflow for characterizing the pharmacological effects of a test compound on TRPC6 channels.

Experimental_Workflow start Start cell_culture HEK293 cells expressing TRPC6 start->cell_culture calcium_assay Calcium Imaging Assay cell_culture->calcium_assay patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp data_analysis Data Analysis (IC50 / EC50 Determination) calcium_assay->data_analysis patch_clamp->data_analysis conclusion Conclusion on Compound Activity data_analysis->conclusion

Workflow for evaluating TRPC6 modulators.

In-Depth Comparison and Conclusion

The primary distinction between this compound and GSK1702934A lies in their opposing effects on the TRPC6 channel. This compound, and more potently its derivative larixyl acetate, acts as a selective inhibitor.[1][2][3] This makes it a valuable tool for investigating the physiological and pathophysiological roles of TRPC6 by blocking its activity. For instance, larixyl acetate has been used to demonstrate the involvement of TRPC6 in pressure overload-induced heart failure in animal models.[5] Its selectivity for TRPC6 over the closely related TRPC3 and TRPC7 channels is a significant advantage for targeted studies.[1][2][3][5]

Conversely, GSK1702934A is a potent activator of both TRPC3 and TRPC6 channels.[4][10] Its mechanism of directly stimulating an extracellular site on the channel provides a means to study the consequences of TRPC6 activation, such as in cardiac contractility and blood pressure regulation.[6][7][8][10] The dual activity on TRPC3 and TRPC6 should be considered when interpreting experimental results, as the observed effects may be a composite of activating both channel subtypes.

References

Verifying the On-Target Effects of Larixol Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Larixol's on-target effects with a competing compound, SH045, focusing on the verification of these effects through the use of knockout models. This compound, a diterpene extracted from the root of Euphorbia formosana, has been identified as an inhibitor of the formyl peptide receptor (FPR) signaling pathway by targeting the βγ subunit of the Gi-protein.[1][2] This guide will delve into the experimental data and protocols necessary to validate this compound's mechanism of action.

Executive Summary

This compound has been shown to inhibit fMLP-induced superoxide (B77818) anion production, chemotaxis, and granular release in neutrophils by interrupting the interaction of Gi-protein βγ subunits with downstream signaling molecules.[1] It has demonstrated efficacy in reducing neutrophil hyperactivation and inflammation.[3] A derivative of this compound, SH045, has also been developed and exhibits high affinity and subtype selectivity towards TRPC6 channels, which are implicated in various pathological conditions.[4] The use of knockout models is crucial in unequivocally demonstrating that the observed effects of this compound and its derivatives are due to their interaction with the intended target.

Comparative Data on this compound and SH045

The following table summarizes the inhibitory concentrations (IC50) of this compound and its derivative, SH045, on their respective targets. This data is essential for comparing the potency and selectivity of these compounds.

CompoundTargetAssayIC50Reference
This compound Gi-protein βγ subunitfMLP-induced superoxide production1.98 ± 0.14 µM[1]
fMLP-induced cathepsin G release2.76 ± 0.15 µM[1]
Larixyl Acetate TRPC6Ca2+ entry0.58 µM[5]
TRPC3Ca2+ entry6.83 µM[5]
SH045 TRPC6High-throughput Ca2+ FLIPRNanomolar affinity[4]

Experimental Protocols

To ensure the accurate verification of this compound's on-target effects, detailed experimental protocols are necessary. Below are the methodologies for key experiments.

1. Generation of a Target-Specific Knockout Cell Line

A conditional knockout mouse model can be generated to study the effects of postnatal loss of the target protein.[6][7] For in vitro studies, a knockout cell line (e.g., using CRISPR-Cas9) lacking the gene for the Gi-protein β subunit can be created.

  • Cell Line: Human neutrophil-like cell line (e.g., HL-60)

  • Method: CRISPR-Cas9 gene editing to introduce a frameshift mutation in the gene encoding the Gi-protein β subunit.

  • Validation:

    • Genotyping: PCR and Sanger sequencing to confirm the mutation.

    • Western Blot: To confirm the absence of the target protein.

    • Functional Assay: A simple functional assay to confirm the loss of Gi-protein signaling (e.g., fMLP-induced calcium influx).

2. In Vitro Assays for On-Target Effect Verification

The following assays should be performed in both the wild-type (WT) and knockout (KO) cell lines to compare the effects of this compound.

  • Superoxide Anion Production Assay:

    • Culture WT and KO cells to a density of 1x10^6 cells/mL.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.

    • Stimulate cells with 0.1 µM fMLP.

    • Measure superoxide anion production using a cytochrome c reduction assay or a luminol-based chemiluminescence assay.

    • Expected Outcome: this compound will inhibit superoxide production in WT cells in a dose-dependent manner but will have no effect in KO cells.

  • Chemotaxis Assay:

    • Use a Boyden chamber assay with a chemoattractant (fMLP) in the lower chamber.

    • Label WT and KO cells with a fluorescent dye (e.g., Calcein-AM).

    • Pre-incubate cells with this compound or vehicle control.

    • Add cells to the upper chamber and incubate for 1-2 hours.

    • Quantify the number of migrated cells by measuring fluorescence in the lower chamber.

    • Expected Outcome: this compound will inhibit the chemotaxis of WT cells towards fMLP but will not affect the migration of KO cells.

  • Immunoprecipitation Assay:

    • Treat WT and KO cells with this compound or vehicle, followed by stimulation with fMLP.

    • Lyse the cells and perform immunoprecipitation using an antibody against the Gi-protein γ subunit.

    • Probe the immunoprecipitates for the presence of Src kinase or PLCβ by Western blotting.

    • Expected Outcome: In WT cells, fMLP will induce the association of the βγ subunit with Src kinase and PLCβ, and this association will be inhibited by this compound. In KO cells, this interaction will be absent.[1]

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for verifying the on-target effects of this compound using a knockout model.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Functional Assays Wild-Type (WT) Cells Wild-Type (WT) Cells This compound Treatment This compound Treatment Wild-Type (WT) Cells->this compound Treatment Knockout (KO) Cells Knockout (KO) Cells Knockout (KO) Cells->this compound Treatment Vehicle Control Vehicle Control Knockout (KO) Cells->Vehicle Control Superoxide Production Superoxide Production This compound Treatment->Superoxide Production Chemotaxis Chemotaxis This compound Treatment->Chemotaxis Immunoprecipitation Immunoprecipitation This compound Treatment->Immunoprecipitation Vehicle Control->Superoxide Production Vehicle Control->Chemotaxis Vehicle Control->Immunoprecipitation Data Analysis Data Analysis Superoxide Production->Data Analysis Chemotaxis->Data Analysis Immunoprecipitation->Data Analysis Wild-Type (WT) Cells) Wild-Type (WT) Cells) Wild-Type (WT) Cells)->Vehicle Control Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for verifying this compound's on-target effects.

Signaling Pathway

This diagram illustrates the signaling pathway inhibited by this compound.

G fMLP fMLP FPR FPR fMLP->FPR Gi-protein (αβγ) Gi-protein (αβγ) FPR->Gi-protein (αβγ) Gαi Gαi Gi-protein (αβγ)->Gαi Gβγ Gβγ Gi-protein (αβγ)->Gβγ Src Kinase Src Kinase Gβγ->Src Kinase PLCβ PLCβ Gβγ->PLCβ This compound This compound This compound->Gβγ Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling PLCβ->Downstream Signaling Neutrophil Activation Neutrophil Activation Downstream Signaling->Neutrophil Activation

Caption: this compound's inhibition of the fMLP signaling pathway.

By employing these rigorous experimental designs and knockout models, researchers can definitively validate the on-target effects of this compound and its derivatives, paving the way for further drug development and therapeutic applications.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Larixol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and efficient handling of chemical compounds like Larixol is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure when handling this compound. The required level of protection depends on the specific procedure being performed.

PPE CategoryItemSpecifications & Remarks
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for full facial protection against splashes.[1]
Hand Protection Chemical-impermeable glovesInspect gloves prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Body Protection Protective clothingAn impervious lab coat or coveralls is necessary. For extensive handling, a hooded chemical splash suit may be appropriate.[1][2][3]
Respiratory Protection Suitable respiratorUse only in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a suitable respirator should be worn.[3]

Experimental Protocols: Handling and Disposal

A systematic approach to the handling and disposal of this compound is essential for safety and compliance. The following workflow outlines the key steps from receipt to final disposal of waste.

Handling Procedures:

  • Preparation : Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Donning PPE : Wear the appropriate PPE as outlined in the table above before handling the compound.[1]

  • Handling Solids : When weighing or aliquoting the powder, avoid the formation of dust and aerosols.[2]

  • Preparing Solutions : When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3]

  • Spill Management :

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

    • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Decontamination : Clean all contaminated surfaces and equipment thoroughly after use.

Disposal Plan:

  • Waste Collection : All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not allow the chemical to enter drains or water sources.[2]

Workflow for Handling and Disposal of this compound

Larixol_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_contingency Contingency cluster_disposal Disposal prep_area Work in Ventilated Area/Fume Hood check_safety Ensure Access to Eyewash/Shower don_ppe Don Appropriate PPE check_safety->don_ppe handle_solid Handle Solids (Avoid Dust) don_ppe->handle_solid prep_solution Prepare Solutions (Avoid Splashes) don_ppe->prep_solution spill_management Spill Management handle_solid->spill_management prep_solution->spill_management decontaminate Decontaminate Surfaces & Equipment spill_management->decontaminate collect_waste Collect & Seal Waste decontaminate->collect_waste dispose_waste Dispose via Licensed Company collect_waste->dispose_waste

Caption: Standard operating procedure for safely handling and disposing of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.